CCG-232964
Description
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Properties
Molecular Formula |
C15H15ClN2O3S |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
4-[[5-(2-chloro-4-cyclopropylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]butanoic acid |
InChI |
InChI=1S/C15H15ClN2O3S/c16-12-8-10(9-3-4-9)5-6-11(12)14-17-18-15(21-14)22-7-1-2-13(19)20/h5-6,8-9H,1-4,7H2,(H,19,20) |
InChI Key |
AKQOOCVXRXDGNN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of CCG-232964
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway. Developed as a potential anti-fibrotic agent, its mechanism of action centers on the disruption of a key signaling cascade that translates extracellular signals and cytoskeletal changes into pro-fibrotic gene expression. While the precise molecular target of this compound remains to be elucidated, extensive research has characterized its effects at the cellular and pathway levels. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.
Core Mechanism of Action: Inhibition of the Rho/MRTF/SRF Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Rho/MRTF/SRF signaling pathway. This pathway is a critical regulator of cellular processes such as cell motility, adhesion, and the expression of genes involved in cytoskeletal organization and fibrosis.
The Rho/MRTF/SRF Signaling Cascade
The Rho/MRTF/SRF signaling pathway is initiated by the activation of Rho GTPases, typically in response to extracellular stimuli such as lysophosphatidic acid (LPA) or transforming growth factor-beta (TGF-β), as well as mechanical cues from the extracellular matrix. Activated Rho promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin).
In its inactive state, MRTF-A is sequestered in the cytoplasm through its binding to G-actin. The polymerization of G-actin into F-actin leads to the release of MRTF-A. Once liberated, MRTF-A translocates to the nucleus, where it acts as a transcriptional co-activator for the Serum Response Factor (SRF). The MRTF-A/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription. Key target genes of this pathway include those encoding for profibrotic proteins such as Connective Tissue Growth Factor (CTGF) and alpha-smooth muscle actin (α-SMA).
This compound's Point of Intervention
This compound exerts its inhibitory effect downstream of Rho activation. Evidence suggests that it disrupts the ability of MRTF-A to co-activate SRF-mediated transcription. While the direct binding partner of this compound is unknown, it is hypothesized to interfere with the nuclear localization of MRTF-A or the formation of the functional MRTF-A/SRF transcriptional complex. This leads to a reduction in the expression of pro-fibrotic genes like CTGF.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series, from which this compound was developed.
Table 1: In Vitro Potency of the Lead Compound in the SRE-Luciferase Reporter Assay
| Compound | Assay | Cell Line | IC50 (nM) |
| Lead Compound | SRE-Luciferase | NIH3T3 | 180 |
Note: this compound is a highly optimized analog of the initial lead compound, with significantly improved potency.
Table 2: Effect of this compound on LPA-Induced Gene Expression
| Gene Target | Cell Line | Stimulus | This compound Concentration | Result |
| CTGF | Human Dermal Fibroblasts | LPA | Dose-dependent | Inhibition of gene expression |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is fundamental to screening for inhibitors of the Rho/MRTF/SRF pathway.
Objective: To quantify the activity of the SRF-mediated transcription in response to stimuli and in the presence of inhibitors.
Materials:
-
NIH3T3 cells
-
SRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 (or similar transfection reagent)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
Lysophosphatidic acid (LPA)
-
This compound
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed NIH3T3 cells in 96-well plates at a density of 1 x 10^4 cells per well in DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Co-transfect cells with the SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Serum Starvation: After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for an additional 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the cells with the desired concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with a final concentration of 1 µM LPA. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for 6-8 hours at 37°C, 5% CO2.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the LPA-stimulated control.
Western Blot for CTGF and α-SMA Expression
Objective: To determine the effect of this compound on the protein expression of key pro-fibrotic markers.
Materials:
-
Human dermal fibroblasts
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
TGF-β1
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-CTGF, anti-α-SMA, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate human dermal fibroblasts and grow to 80% confluency. Serum starve the cells for 24 hours.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with 5 ng/mL TGF-β1 for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and apply a chemiluminescent substrate. Image the blot using a suitable imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin).
Immunofluorescence for MRTF-A Nuclear Translocation
Objective: To visualize the effect of this compound on the subcellular localization of MRTF-A.
Materials:
-
NIH3T3 cells
-
Glass coverslips
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Serum-free DMEM
-
LPA or TGF-β1
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MRTF-A
-
Alexa Fluor-conjugated secondary antibody
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed NIH3T3 cells on glass coverslips in a 24-well plate.
-
Serum Starvation and Treatment: Once cells reach 60-70% confluency, serum starve for 24 hours. Pre-treat with this compound for 1 hour, then stimulate with LPA or TGF-β1 for 1-2 hours.
-
Fixation and Permeabilization: Wash with PBS, fix with 4% PFA for 15 minutes, and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block with 5% BSA in PBS for 1 hour.
-
Antibody Staining: Incubate with anti-MRTF-A primary antibody overnight at 4°C. Wash with PBS and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain nuclei with DAPI for 5 minutes. Wash and mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images and analyze the nuclear-to-cytoplasmic fluorescence ratio of MRTF-A.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Workflow: SRE-Luciferase Assay
Caption: Workflow for the SRE-Luciferase reporter assay to test this compound activity.
Logical Relationship: MRTF-A Activation
Caption: Logical flow of MRTF-A activation leading to gene transcription.
CCG-232964: A Potent Inhibitor of Rho/MRTF/SRF Signaling for Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CCG-232964 is a novel, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] Developed as a potential therapeutic agent for fibrotic diseases such as scleroderma, this compound has demonstrated high potency in preclinical studies, effectively reducing pro-fibrotic gene expression and mitigating fibrosis in in vivo models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Subject: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a critical regulator of gene expression involved in cell proliferation, differentiation, and motility. Its dysregulation is a key factor in the pathogenesis of fibrotic diseases. The pathway is initiated by the activation of the small GTPase RhoA, which promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This polymerization releases MRTF from its sequestration by G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, a transcription factor that binds to Serum Response Elements (SREs) in the promoter regions of target genes, including the pro-fibrotic Connective Tissue Growth Factor (CTGF).
Quantitative Data for this compound
This compound is a derivative of a novel series of 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids identified through a high-throughput screen for inhibitors of SRF-mediated gene transcription.[1][2] The lead compound from this series demonstrated an IC50 of 180 nM in a Serum Response Element (SRE) luciferase reporter assay.[1][2] Subsequent structure-activity relationship (SAR) studies led to the development of highly potent analogs, including this compound.
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| Lead Compound | SRE-Luciferase Reporter | NIH3T3 | 180 | [1][2] |
| This compound | SRE-Luciferase Reporter | NIH3T3 | Potent Derivative | [1] |
| This compound | LPA-induced CTGF mRNA expression | Human Dermal Fibroblasts | Dose-dependent reduction | [1] |
Note: While the primary publication highlights this compound as a potent analog, the specific IC50 value for this compound in the SRE-luciferase assay is not explicitly stated in the main text of the initial discovery paper. The data indicates a significant improvement over the lead compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on the methods described in the primary literature.[1]
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is used to quantify the activity of the Rho/MRTF/SRF signaling pathway by measuring the expression of a luciferase reporter gene under the control of an SRE promoter.
Protocol:
-
Cell Culture and Transfection:
-
NIH3T3 cells are stably transfected with a plasmid containing the firefly luciferase gene driven by a promoter with multiple SREs.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
After reaching confluence, the cells are serum-starved for 24 hours in DMEM with 0.1% FBS to reduce basal SRF activity.
-
Cells are then treated with various concentrations of this compound for 1 hour.
-
Lysophosphatidic acid (LPA) is added as a stimulant to activate the Rho/MRTF/SRF pathway.
-
Following a 6-hour incubation period, the cells are lysed.
-
Luciferase activity is measured using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
-
-
Data Analysis:
-
Luciferase readings are normalized to a control (e.g., vehicle-treated, LPA-stimulated cells).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Quantitative Real-Time PCR (qPCR) for CTGF Gene Expression
This method is employed to measure the effect of this compound on the mRNA levels of the pro-fibrotic gene CTGF in human dermal fibroblasts.
Protocol:
-
Cell Culture and Treatment:
-
Primary human dermal fibroblasts are cultured in standard growth medium.
-
Cells are seeded in appropriate culture plates and allowed to adhere.
-
Cells are serum-starved before treatment.
-
Cells are pre-treated with different concentrations of this compound, followed by stimulation with LPA.
-
-
RNA Extraction and Reverse Transcription:
-
Total RNA is isolated from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
The concentration and purity of the RNA are determined using a spectrophotometer.
-
First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcription kit.
-
-
Quantitative PCR:
-
qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.
-
Primers specific for human CTGF and a housekeeping gene (e.g., GAPDH) are used.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
The relative expression of CTGF mRNA is calculated using the comparative Ct (ΔΔCt) method, with normalization to the housekeeping gene.
-
The results are expressed as fold change relative to the vehicle-treated, LPA-stimulated control.
-
In Vivo Bleomycin-Induced Dermal Fibrosis Model
This animal model is used to evaluate the anti-fibrotic efficacy of this compound in a setting that mimics aspects of scleroderma.
Protocol:
-
Animal Model:
-
C57BL/6 mice are typically used for this model.
-
Animals are housed in a controlled environment with free access to food and water.
-
-
Induction of Fibrosis:
-
Bleomycin is dissolved in sterile saline.
-
A defined area on the back of the mice is shaved.
-
Daily subcutaneous injections of bleomycin are administered to the shaved area for a period of 3 to 4 weeks. Control animals receive saline injections.
-
-
Drug Administration:
-
This compound is formulated for oral administration (e.g., in a suitable vehicle like 0.5% methylcellulose).
-
The compound is administered daily by oral gavage at specified doses, starting concurrently with or shortly after the initiation of bleomycin injections.
-
-
Endpoint Analysis:
-
At the end of the treatment period, the mice are euthanized.
-
Skin biopsies are collected from the injection sites.
-
The tissue is processed for:
-
Histological analysis: Staining with Masson's trichrome to visualize collagen deposition and assess dermal thickness.
-
Biochemical analysis: Measurement of collagen content using a hydroxyproline (B1673980) assay.
-
-
Conclusion
This compound is a promising inhibitor of the Rho/MRTF/SRF signaling pathway with demonstrated anti-fibrotic activity. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and the broader role of this signaling cascade in fibrotic and other diseases. The well-defined mechanism of action and the availability of robust in vitro and in vivo assays make this compound an important tool for advancing our understanding and treatment of fibrosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CCG-232964 in Inhibiting LPA-Induced CTGF Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidic acid (LPA) is a potent bioactive lipid that plays a crucial role in a variety of cellular processes, including cell proliferation, migration, and differentiation. Dysregulation of LPA signaling has been implicated in the pathogenesis of fibrotic diseases, largely through the induction of profibrotic factors such as Connective Tissue Growth Factor (CTGF). CTGF is a key mediator of tissue remodeling and its overexpression is a hallmark of fibrosis in numerous organs. The signaling cascade initiated by LPA leading to CTGF expression is a promising target for anti-fibrotic therapies. This technical guide details the mechanism by which the small molecule inhibitor CCG-232964 suppresses LPA-induced CTGF gene expression, providing a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for their investigation, and a summary of the current understanding of this inhibitory action.
Introduction to the LPA-CTGF Axis and the Role of this compound
Lysophosphatidic acid (LPA) exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), initiating a cascade of intracellular signaling events.[1][2] In the context of fibrosis, the activation of LPA receptors, particularly LPA1, on various cell types, including epithelial and mesothelial cells, triggers a signaling pathway that culminates in the robust expression of Connective Tissue Growth Factor (CTGF/CCN2).[1][3] CTGF, in turn, promotes fibroblast proliferation and extracellular matrix deposition, key events in the development of fibrosis.[1]
The signaling pathway from LPA to CTGF is predominantly mediated by the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) pathway.[3] Upon LPA receptor activation, Gα12/13 proteins activate the small GTPase RhoA.[4][5] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in actin dynamics releases MRTF-A from its sequestration by G-actin, allowing it to translocate to the nucleus.[6][7][8] In the nucleus, MRTF-A acts as a potent co-activator for the transcription factor SRF, which binds to CArG box elements in the promoter region of target genes, including the CTGF gene, to drive their transcription.[5][8]
This compound is an orally active small molecule inhibitor that has been identified as a suppressor of the Rho/MRTF/SRF signaling pathway.[9][10] By targeting this pathway, this compound effectively inhibits LPA-induced CTGF gene expression, presenting a promising therapeutic strategy for fibrotic diseases.[9][10]
Signaling Pathway of LPA-Induced CTGF Gene Expression and Inhibition by this compound
The signaling cascade from LPA to CTGF expression is a well-defined pathway that offers multiple points for therapeutic intervention. This compound acts downstream of RhoA to disrupt the transcriptional activation of SRF-mediated genes.
Quantitative Data on the Inhibition of LPA-Induced CTGF Expression by this compound
| Inhibitor | Target Pathway | Effect on LPA-Induced CTGF Expression | Quantitative Data (IC50, % Inhibition) | Reference |
| This compound | Rho/MRTF/SRF | Inhibits | Not Publicly Available | [9][10] |
Note: Further experimental investigation is required to determine the precise quantitative efficacy of this compound in inhibiting LPA-induced CTGF gene expression.
Detailed Experimental Protocols
The following protocols provide a framework for investigating the inhibitory effects of this compound on the LPA-CTGF axis.
Cell Culture and LPA Stimulation for CTGF Expression Analysis
This protocol describes the general procedure for stimulating cultured cells with LPA to induce CTGF expression.
Materials:
-
Appropriate cell line (e.g., primary human lung fibroblasts, renal proximal tubule epithelial cells)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Lysophosphatidic acid (LPA) stock solution (e.g., 10 mM in fatty acid-free BSA)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
Procedure:
-
Seed cells in culture plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Once cells reach the desired confluency, aspirate the complete medium and wash the cells once with PBS.
-
Starve the cells by incubating them in serum-free medium for 16-24 hours. This step is crucial to minimize basal signaling activity.
-
Prepare working solutions of this compound at various concentrations in serum-free medium. Pre-incubate the cells with the this compound solutions or vehicle control (DMSO) for 1-2 hours.
-
Prepare a working solution of LPA in serum-free medium (e.g., 10 µM).
-
Add the LPA solution to the wells containing the pre-incubated cells.
-
Incubate the cells for the desired time period to allow for CTGF induction (e.g., 2-6 hours for mRNA analysis, 24 hours for protein analysis).
-
After incubation, harvest the cells for downstream analysis (qPCR for mRNA or Western blot for protein).
Quantitative Real-Time PCR (qPCR) for CTGF mRNA Expression
This protocol outlines the steps for quantifying CTGF mRNA levels following LPA stimulation and this compound treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CTGF and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction: Following the experimental treatment (Protocol 4.1), lyse the cells and extract total RNA according to the manufacturer's instructions of the chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for CTGF or the housekeeping gene, and the synthesized cDNA.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in CTGF mRNA expression, normalized to the housekeeping gene.
Western Blot for CTGF Protein Expression
This protocol details the detection and quantification of CTGF protein levels.
Materials:
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CTGF
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CTGF antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again three times with TBST.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Quantify the band intensities using image analysis software and normalize the CTGF signal to the loading control.
Immunofluorescence for MRTF-A Nuclear Translocation
This protocol allows for the visualization of MRTF-A subcellular localization.
Materials:
-
Cells grown on glass coverslips
-
4% paraformaldehyde in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 10% goat serum in PBS)
-
Primary antibody against MRTF-A
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with LPA and/or this compound as described in Protocol 4.1.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.2% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-MRTF-A antibody overnight at 4°C.
-
Washing: Wash three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. The nuclear translocation of MRTF-A can be quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This compound represents a targeted approach to inhibiting the profibrotic effects of LPA by disrupting the Rho/MRTF/SRF signaling pathway, a central regulator of CTGF gene expression. While the inhibitory action of this compound on this pathway is established, further research is needed to quantify its specific efficacy in the context of LPA-induced CTGF expression. The experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the therapeutic potential of this compound and similar compounds in the treatment of fibrotic diseases. The continued exploration of this signaling axis will be critical in advancing the development of novel anti-fibrotic therapies.
References
- 1. Lysophosphatidic Acid Induces αvβ6 Integrin-Mediated TGF-β Activation via the LPA2 Receptor and the Small G Protein Gαq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Additional Signaling Pathway Analysis Response Element Firefly Luciferase Vectors [promega.sg]
- 3. Phosphorylation acts positively and negatively to regulate MRTF-A subcellular localisation and activity | eLife [elifesciences.org]
- 4. scripps.edu [scripps.edu]
- 5. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MRTF-A controls myofibroblastic differentiation of human multipotent stromal cells and their tumour-supporting function in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Myocardin-related transcription factor A nuclear translocation contributes to mechanical overload-induced nucleus pulposus fibrosis in rats with intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
Unveiling CCG-232964: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell proliferation, and fibrosis. By disrupting this pathway, this compound has demonstrated significant potential as an antifibrotic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols and a visualization of its target signaling pathway.
Chemical Structure and Physicochemical Properties
This compound belongs to a class of compounds known as 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₅H₁₅ClN₂O₃S |
| Molecular Weight | 338.81 g/mol |
| CAS Number | 2349373-70-0 |
| Appearance | White to off-white solid |
| SMILES | O=C(O)CCCSC1=NN=C(O1)C2=CC=C(Cl)C=C2C3CC3 |
| Storage Temperature | -20°C |
Biological Activity and Quantitative Data
This compound is a highly potent inhibitor of the Rho/MRTF/SRF-mediated gene transcription. Its biological activity has been characterized in several in vitro assays, with key quantitative data presented below.
| Assay | Description | This compound IC₅₀ |
| Serum Response Element (SRE) Luciferase Assay | Measures the inhibition of SRF-mediated gene transcription in response to a stimulus. | 180 nM[1][2][3] |
| LPA-induced CTGF Gene Expression | Quantifies the reduction of connective tissue growth factor (CTGF), a downstream target of the Rho/MRTF/SRF pathway, in response to lysophosphatidic acid (LPA) stimulation. | Dose-dependent reduction[1][2] |
| Cytotoxicity Assay | Assesses the general toxicity of the compound to cells. | No observable cytotoxicity up to 100 µM[1][2][3] |
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
This compound exerts its effects by inhibiting the Rho/MRTF/SRF signaling pathway. This pathway is a key transducer of extracellular signals into changes in gene expression, particularly genes involved in cytoskeletal organization and fibrosis.
Caption: The Rho/MRTF/SRF signaling pathway and the putative inhibitory action of this compound.
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is used to quantify the activity of the SRF transcription factor.
Cell Line: Human embryonic kidney 293 (HEK293) cells.
Protocol:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 30,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1 mM sodium pyruvate, and 1% penicillin/streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection: Co-transfect the cells with an SRE-luciferase reporter vector and a Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Serum Starvation: After 5-6 hours of transfection, replace the medium with fresh medium containing 0.5% FBS and incubate overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Subsequently, stimulate the cells with a known activator of the Rho/MRTF/SRF pathway (e.g., 20% FBS or 10 µM LPA) for 6 hours.
-
Luciferase Assay: Perform a dual-luciferase assay using a commercial kit.
-
Lyse the cells and transfer the lysate to a luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Add the Renilla luciferase substrate (Stop & Glo® reagent) and measure the luminescence.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of SRE-driven luciferase expression for each concentration of this compound relative to the stimulated control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Quantitative Real-Time PCR (qPCR) for CTGF Gene Expression
This protocol details the measurement of connective tissue growth factor (CTGF) mRNA levels.
Cell Line: Human dermal fibroblasts.
Protocol:
-
Cell Culture and Treatment: Culture human dermal fibroblasts in appropriate media. Treat the cells with various concentrations of this compound for a specified time, followed by stimulation with an inducer of CTGF expression, such as lysophosphatidic acid (LPA).
-
RNA Isolation: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for CTGF and a housekeeping gene (e.g., GAPDH), and a SYBR Green qPCR master mix.
-
Perform the qPCR using a real-time PCR detection system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CTGF and the housekeeping gene for each sample.
-
Calculate the relative expression of CTGF mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Synthesis of this compound
The synthesis of this compound and related 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids has been described by Kahl et al.[1][2]. A general synthetic scheme is outlined below.
Caption: General synthetic route for 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids.
Conclusion
This compound is a potent and specific inhibitor of the Rho/MRTF/SRF signaling pathway with promising antifibrotic properties. Its well-defined chemical structure and mechanism of action, supported by robust in vitro data, make it a valuable tool for researchers studying fibrosis and a potential lead compound for the development of novel therapeutics. The experimental protocols provided herein offer a foundation for further investigation into the biological effects of this and related compounds.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Core Mechanisms of MRTF/SRF-Mediated Gene Transcription: A Technical Guide for Researchers
December 2025
Abstract
The myocardin-related transcription factor (MRTF) and serum response factor (SRF) signaling pathway represents a critical nexus in cellular biology, translating cytoskeletal dynamics into transcriptional programs that govern a vast array of physiological and pathological processes, including cell motility, differentiation, and fibrosis. This technical guide provides an in-depth exploration of the foundational science behind MRTF/SRF-mediated gene transcription, tailored for researchers, scientists, and drug development professionals. We delve into the core signaling cascade, present key quantitative data in a structured format, and provide detailed experimental protocols for studying this pathway. Furthermore, we offer visualizations of the signaling pathways and experimental workflows using the DOT language for Graphviz to facilitate a comprehensive understanding of the molecular choreography at play.
The Core Signaling Pathway: From the Cytoskeleton to the Nucleus
The activation of MRTF/SRF-dependent gene transcription is a tightly regulated process initiated by extracellular cues that converge on the regulation of actin dynamics. The central paradigm of this pathway is the sequestration of MRTF-A (also known as MKL1) in the cytoplasm through its association with globular actin (G-actin). Upon cellular stimulation, a cascade of events leads to the liberation of MRTF-A, its translocation to the nucleus, and its subsequent co-activation of SRF.
Upstream Signaling and the Role of Rho GTPases
A primary upstream regulator of the MRTF/SRF pathway is the Rho family of small GTPases, particularly RhoA.[1][2] Various extracellular stimuli, including growth factors, cytokines, and mechanical stress, can activate RhoA.[1][3] Activated RhoA, in turn, stimulates the formation of filamentous actin (F-actin) through its downstream effectors, such as Rho-associated coiled-coil containing protein kinase (ROCK) and mammalian Diaphanous-related formins (mDia).[1][2] ROCK promotes actin polymerization by phosphorylating and inactivating cofilin, an actin-depolymerizing factor, via LIM kinase (LIMK).[1] Concurrently, mDia directly nucleates and elongates actin filaments.
Actin Dynamics as the Central Regulator
The ratio of G-actin to F-actin is the linchpin of MRTF-A regulation. In its inactive state, MRTF-A is bound to G-actin through its N-terminal RPEL domains.[1] This interaction masks a nuclear localization signal (NLS) on MRTF-A, effectively tethering it to the cytoplasm.[4] The RhoA-induced shift in the actin equilibrium towards F-actin polymerization depletes the pool of free G-actin.[1] This dissociation of G-actin from MRTF-A unmasks the NLS, allowing for its recognition by the importin α/β heterodimer and subsequent translocation into the nucleus.[4][5]
Nuclear Translocation and Co-activation of SRF
Once in the nucleus, MRTF-A partners with the MADS-box transcription factor, Serum Response Factor (SRF). SRF is constitutively bound to a specific DNA sequence known as the CArG box [CC(A/T)6GG], which is present in the promoter and enhancer regions of a multitude of target genes.[6] The association of MRTF-A with SRF provides the transcriptional activation domain necessary to recruit the basal transcriptional machinery, including RNA polymerase II, and initiate gene transcription.[7]
Target Genes and Cellular Outcomes
The repertoire of MRTF/SRF target genes is extensive and includes many genes involved in cytoskeletal organization, cell adhesion, and motility.[7] Key target genes include those encoding for α-smooth muscle actin (ACTA2), vinculin, and other components of focal adhesions and stress fibers.[8] The upregulation of these genes reinforces the changes in the cytoskeleton that initiated the signaling cascade, creating a positive feedback loop. This transcriptional program is fundamental to processes such as myofibroblast differentiation, a key event in tissue repair and fibrosis, as well as cancer cell invasion and metastasis.[1][2]
Quantitative Insights into MRTF/SRF Signaling
To provide a clearer understanding of the dynamics and magnitude of the MRTF/SRF signaling pathway, the following tables summarize key quantitative data from various studies.
Table 1: Serum-Induced SRF Reporter Gene Activity
| Cell Line | Stimulus | Fold Induction of SRF Reporter | Reference |
| NIH 3T3 | 15% FBS (2h) | ~4-5 fold | [9] |
| HEK293 | 20% FBS (6h) | ~75-120 fold | [3] |
| PC12 | 10% FBS | Not specified | [10] |
Table 2: Quantification of MRTF-A Nuclear Translocation
| Cell Type/Condition | Stimulus | % of Cells with Predominantly Nuclear MRTF-A | Reference |
| Rat Lens Explants | TGFβ (48h) | 56.8% | [11] |
| Rat Lens Explants | Cytochalasin D (2µM) | 59.4% | [11] |
| Fibroblasts in free-floating collagen gels (1.4 mg/ml) | 15% FBS (15 min) | ~80% | [12] |
| Fibroblasts in anchored collagen gels (6 mg/ml) | 15% FBS (15 min) | ~20% | [12] |
| Rat-2 Fibroblasts | Mechanical Force (60 min) | ~70% | [13] |
Table 3: SRF Enrichment at Target Gene Promoters (ChIP-qPCR)
| Cell Type | Target Gene Promoter | Condition | Fold Enrichment vs. IgG | Reference |
| Rat Aortic SMCs | α-SMA | - | Significant enrichment | [14] |
| Rat Aortic SMCs | SM-MHC | - | Significant enrichment | [14] |
| MEFs | c-fos SRE | Serum Stimulation | Significant enrichment | [6] |
Key Experimental Protocols
The study of MRTF/SRF-mediated gene transcription relies on a set of core experimental techniques. Below are detailed protocols for three fundamental assays.
Luciferase Reporter Assay for SRF Activity
This assay quantifies the transcriptional activity of SRF by measuring the expression of a reporter gene (luciferase) under the control of a promoter containing multiple CArG boxes (SRF response elements, SREs).
Materials:
-
HEK293 or NIH 3T3 cells
-
SRF-responsive luciferase reporter plasmid (e.g., pGL4.34[SRF-RE/luc2P])
-
Control plasmid for transfection normalization (e.g., a Renilla luciferase plasmid)
-
Transfection reagent
-
96-well white, solid-bottom microplate
-
Growth medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM with 0.5% FBS)
-
Stimulus of interest (e.g., fetal bovine serum, FBS)
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well white, solid-bottom microplate at a density of 5 x 10^4 cells/well in 100 µl of growth medium.[15]
-
Transfection: Co-transfect the cells with the SRF-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 24 hours, replace the growth medium with 100 µl of serum-free or low-serum medium to reduce basal SRF activity. Incubate for 16-24 hours.
-
Stimulation: Add the desired stimulus (e.g., 40% FBS) to the wells.[15] Include unstimulated control wells. Incubate for the desired time period (e.g., 6-16 hours).
-
Lysis and Luciferase Measurement: Equilibrate the plate to room temperature. Add 50 µl of the luciferase assay reagent to each well.[15] Measure the luminescence using a microplate luminometer. If using a dual-luciferase system, follow the manufacturer's protocol to sequentially measure firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency. Calculate the fold induction by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated controls.
Chromatin Immunoprecipitation (ChIP) for SRF Binding
ChIP is used to determine if SRF is bound to specific genomic regions (e.g., the c-fos promoter) under certain cellular conditions.
Materials:
-
Cells of interest (e.g., 2 x 10^6 HeLa cells)
-
Formaldehyde (B43269) (for cross-linking)
-
Glycine (B1666218) (to quench cross-linking)
-
Ice-cold PBS
-
Cell lysis buffer
-
Sonicator
-
ChIP-validated anti-SRF antibody
-
Normal IgG (as a negative control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR targeting the genomic region of interest (e.g., the c-fos SRE) and a negative control region
-
qPCR machine and reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[16]
-
Quenching: Add glycine to a final concentration of 125 mM and incubate for 5 minutes to stop the cross-linking reaction.[16]
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in cell lysis buffer.[16]
-
Chromatin Shearing: Sonicate the cell lysate to shear the chromatin into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with the anti-SRF antibody or normal IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes: Wash the beads sequentially with a series of wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the protein-DNA complexes from the beads. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit or phenol:chloroform extraction.
-
qPCR Analysis: Perform qPCR using primers specific for the target genomic region (e.g., c-fos SRE) and a negative control region.[6]
-
Data Analysis: Calculate the enrichment of the target region in the SRF IP sample relative to the IgG control and normalized to the input chromatin.
Immunofluorescence for MRTF-A Nuclear Translocation
This technique allows for the visualization and quantification of the subcellular localization of MRTF-A.
Materials:
-
Cells grown on glass coverslips
-
Stimulus of interest
-
Fixative (e.g., 10% neutral buffered formalin)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against MRTF-A
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on glass coverslips. After reaching the desired confluency, treat the cells with the stimulus of interest for the specified time. Include an untreated control.
-
Fixation: Fix the cells with 10% neutral buffered formalin for 20 minutes at room temperature.[11]
-
Permeabilization: Wash the cells with PBS and then permeabilize with PBS containing 0.1% Triton X-100 for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody against MRTF-A (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Imaging: Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium. Image the cells using a fluorescence microscope.
-
Quantification: Quantify the percentage of cells with predominantly nuclear, cytoplasmic, or pancellular MRTF-A staining.[11][12] This can be done by visual scoring or by using image analysis software to measure the nuclear-to-cytoplasmic fluorescence intensity ratio.
Visualizing the MRTF/SRF Pathway and Experimental Workflows
To further clarify the complex relationships and processes described, the following diagrams were generated using the DOT language for Graphviz.
Caption: MRTF/SRF Signaling Pathway.
Caption: SRF Luciferase Reporter Assay Workflow.
Caption: Chromatin Immunoprecipitation (ChIP) Workflow.
Conclusion
The MRTF/SRF signaling pathway is a paradigm of mechanotransduction, elegantly linking the physical state of the actin cytoskeleton to the transcriptional regulation of genes that, in turn, modulate cellular architecture and function. A thorough understanding of this pathway is paramount for researchers in diverse fields, from fundamental cell biology to the development of therapeutics for fibrotic diseases and cancer. This guide has provided a comprehensive overview of the core scientific principles, supported by quantitative data and detailed experimental methodologies, to empower researchers to effectively investigate and manipulate this critical signaling axis. The provided visualizations serve as a conceptual framework to aid in the design and interpretation of experiments aimed at further elucidating the intricacies of MRTF/SRF-mediated gene transcription.
References
- 1. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Rho/MRTF/SRF Inhibitors Block Matrix-stiffness and TGF-β–Induced Fibrogenesis in Human Colonic Myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.ca]
- 4. researchgate.net [researchgate.net]
- 5. Myocardin-related transcription factor A nuclear translocation contributes to mechanical overload-induced nucleus pulposus fibrosis in rats with intervertebral disc degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rho-actin signaling to the MRTF coactivators dominates the immediate transcriptional response to serum in fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of MRTF-A–dependent gene expression with a small molecule promotes myofibroblast differentiation and wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Basic Fibroblast Growth Factor Activates Serum Response Factor Gene Expression by Multiple Distinct Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SRF-dependent gene expression is required for PI3-kinase-regulated cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nuclear translocation of myocardin-related transcription factor-A during transforming growth factor beta–induced epithelial to mesenchymal transition of lens epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear transport of the serum response factor coactivator MRTF-A is downregulated at tensional homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Control of SRF binding to CArG box chromatin regulates smooth muscle gene expression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abeomics.com [abeomics.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
Methodological & Application
Application Notes and Protocols for CCG-232964 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232964 is a potent, orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[1][2][3] This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell migration, and fibrosis. This compound and its analogs have demonstrated efficacy in preclinical models of fibrotic diseases, such as scleroderma, by inhibiting the expression of profibrotic genes like Connective Tissue Growth Factor (CTGF).[2] These application notes provide detailed protocols for the use of this compound in common cell-based assays to assess its biological activity.
Data Presentation
Table 1: Summary of In Vitro Activity of this compound and Related Compounds
| Compound | Assay | Cell Line | IC50 | Cytotoxicity | Reference |
| This compound | SRE-Luciferase | NIH3T3 | 0.4 nM | >100 µM | Kahl, et al., J Med Chem, 2019 |
| Lead Compound (1) | SRE-Luciferase | NIH3T3 | 180 nM | Not specified | [1] |
| Analogs | CTGF Expression | Human Dermal Fibroblasts | Dose-dependent reduction | No observable cytotoxicity up to 100 µM | [2] |
Signaling Pathway
The Rho/MRTF/SRF signaling pathway is initiated by upstream signals such as lysophosphatidic acid (LPA) binding to its G-protein coupled receptor. This leads to the activation of the small GTPase RhoA, which in turn promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In resting cells, MRTF is sequestered in the cytoplasm by binding to G-actin. The depletion of the G-actin pool upon F-actin polymerization releases MRTF, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a transcriptional co-activator for SRF, leading to the expression of target genes, including Connective Tissue Growth Factor (CTGF), which is involved in fibrosis. This compound inhibits this pathway, leading to a reduction in CTGF expression.
Experimental Protocols
Serum Response Element (SRE) Luciferase Reporter Assay
This assay is used to quantify the activity of the Rho/MRTF/SRF signaling pathway. A reporter construct containing a luciferase gene under the control of an SRE promoter is used. Inhibition of the pathway by this compound results in a decrease in luciferase expression and, consequently, a lower luminescent signal.
Materials:
-
NIH3T3 cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
DMSO (for stock solution)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Protocol:
-
Cell Seeding: Seed NIH3T3 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Transfection: Transfect the cells with the SRE-luciferase reporter plasmid according to the manufacturer's instructions for the transfection reagent.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in serum-free media to achieve the desired final concentrations (e.g., from 1 pM to 10 µM).
-
Cell Treatment: After 24 hours of transfection, replace the medium with 90 µL of serum-free medium containing the various concentrations of this compound or vehicle control (DMSO). Pre-incubate for 1 hour.
-
Pathway Stimulation: Stimulate the pathway by adding 10 µL of 10% FBS or a specific agonist like LPA (final concentration 1-10 µM).
-
Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO2.
-
Luciferase Measurement: Equilibrate the plate to room temperature. Add luciferase assay reagent to each well according to the manufacturer's protocol. Measure luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase or total protein). Plot the normalized data as a function of this compound concentration and determine the IC50 value.
CTGF Gene Expression Assay (qPCR)
This protocol is designed to measure the effect of this compound on the expression of a key downstream target of the Rho/MRTF/SRF pathway, the profibrotic gene CTGF.
Materials:
-
Human dermal fibroblasts (or other relevant cell type)
-
Fibroblast growth medium
-
This compound
-
DMSO
-
LPA (Lysophosphatidic acid)
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for CTGF and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts in 6-well plates at a density that will result in a confluent monolayer after 24-48 hours.
-
Serum Starvation: Once confluent, serum-starve the cells for 24 hours in serum-free medium.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO) in serum-free medium for 1-2 hours.
-
Stimulation: Add LPA to a final concentration of 1-10 µM to stimulate the Rho/MRTF/SRF pathway and induce CTGF expression.
-
Incubation: Incubate for 4-6 hours at 37°C, 5% CO2.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative real-time PCR using primers for CTGF and a housekeeping gene.
-
Data Analysis: Calculate the relative expression of CTGF mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Cell Viability/Cytotoxicity Assay
This assay is crucial to ensure that the observed effects of this compound are due to specific pathway inhibition and not general cytotoxicity.
Materials:
-
Cell line of interest (e.g., NIH3T3, human dermal fibroblasts)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well clear cell culture plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Compound Treatment: Replace the medium with medium containing serial dilutions of this compound (e.g., up to 100 µM) or vehicle control.
-
Incubation: Incubate for 24-72 hours, depending on the typical duration of your primary assays.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: After the appropriate incubation time with the reagent, measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control. A significant decrease in signal indicates cytotoxicity.
Experimental Workflow
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CCG-232964 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232964 is a potent and orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated signaling pathway.[1][2][3] This pathway is a critical regulator of gene expression involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, and fibrosis. Dysregulation of the Rho/MRTF/SRF pathway has been implicated in numerous diseases, making it a compelling target for therapeutic intervention. This compound has demonstrated remarkable potency in inhibiting SRF-mediated gene transcription, with a reported IC50 of 1.2 pM for Serum Response Element (SRE.L)-driven transcription.[4] These application notes provide a comprehensive guide for utilizing this compound in in vitro experiments, including recommended concentrations, detailed experimental protocols, and relevant biological context.
Data Presentation: Recommended Concentration Range
The optimal concentration of this compound for in vitro experiments is highly dependent on the specific cell type, assay endpoint, and experimental duration. Based on its high potency against its direct target and the concentrations at which related compounds in the same class are used for cellular assays, a broad concentration range can be recommended.
| Assay Type | Recommended Concentration Range | Key Considerations |
| Target Engagement (MRTF/SRF-mediated transcription) | 0.1 nM - 100 nM | The exceptionally low IC50 (1.2 pM) suggests that low nanomolar concentrations are sufficient to inhibit the primary target. A dose-response curve is recommended to determine the optimal concentration for the specific cell line and reporter system. |
| Cell-Based Functional Assays (e.g., migration, invasion, proliferation) | 1 µM - 20 µM | While direct target inhibition occurs at much lower concentrations, higher concentrations may be required to observe phenotypic changes in complex cellular processes. This range is based on concentrations used for similar Rho/MRTF/SRF inhibitors in functional assays. |
| Antifibrotic Activity Assays | 1 µM - 10 µM | For studies investigating the antifibrotic potential of this compound, concentrations in the low micromolar range are recommended to assess effects on extracellular matrix deposition and myofibroblast activation. |
| Cytotoxicity Assays | 10 µM - 100 µM | It is crucial to assess the cytotoxic profile of this compound in the cell line of interest to distinguish between specific pathway inhibition and general toxicity. |
Signaling Pathway and Experimental Workflow
To facilitate a deeper understanding of this compound's mechanism of action and its application in experimental settings, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: Figure 1: The Rho/MRTF/SRF Signaling Pathway targeted by this compound.
Caption: Figure 2: General workflow for in vitro experiments using this compound.
Experimental Protocols
MRTF/SRF-Mediated Transcriptional Reporter Assay
This protocol is designed to quantify the inhibitory effect of this compound on MRTF/SRF-mediated gene transcription using a luciferase reporter assay.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
SRF/SRE-luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent
-
This compound
-
LPA (Lysophosphatidic acid) or serum as a stimulant
-
Dual-luciferase reporter assay system
-
96-well white, clear-bottom plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection: Co-transfect the cells with the SRF/SRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Serum Starvation: After 24 hours of transfection, replace the medium with serum-free DMEM and incubate for another 18-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 100 nM) for 1-2 hours.
-
Stimulation: Stimulate the cells with a known activator of the Rho/MRTF/SRF pathway, such as LPA (10 µM) or 10% FBS, in the presence of this compound.
-
Incubation: Incubate the plate for 6-8 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.
Cell Proliferation/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest (e.g., NIH/3T3 fibroblasts, A549 lung cancer cells)
-
Complete growth medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the concentration of this compound to determine the IC50 for cytotoxicity.
In Vitro Antifibrotic Assay (Collagen Gel Contraction)
This protocol evaluates the antifibrotic potential of this compound by measuring its effect on fibroblast-mediated collagen gel contraction.
Materials:
-
Primary human dermal fibroblasts (or other fibroblast cell line)
-
Complete growth medium
-
Rat tail collagen type I
-
TGF-β1 (Transforming Growth Factor-beta 1)
-
This compound
-
24-well plates
Protocol:
-
Prepare Collagen Gels: Prepare a collagen solution on ice by mixing rat tail collagen type I, 10x PBS, and sterile water. Neutralize the solution with 1N NaOH.
-
Cell Embedding: Resuspend fibroblasts in serum-free medium and mix with the neutralized collagen solution to a final cell density of 2 x 10^5 cells/mL.
-
Gel Polymerization: Dispense 500 µL of the cell-collagen suspension into each well of a 24-well plate. Allow the gels to polymerize at 37°C for 30-60 minutes.
-
Treatment: After polymerization, gently detach the gels from the sides of the wells. Add 1 mL of serum-free medium containing TGF-β1 (e.g., 5 ng/mL) to induce contraction, along with various concentrations of this compound (e.g., 1 µM to 10 µM).
-
Incubation and Imaging: Incubate the plate at 37°C. Capture images of the gels at regular intervals (e.g., 0, 24, 48 hours).
-
Data Analysis: Measure the area of the collagen gels from the captured images using image analysis software. Calculate the percentage of gel contraction relative to the initial gel area. Compare the contraction in this compound-treated groups to the TGF-β1 control.
Conclusion
This compound is a highly potent inhibitor of the Rho/MRTF/SRF signaling pathway, offering a valuable tool for investigating the roles of this pathway in health and disease. The recommended concentrations and detailed protocols provided in these application notes serve as a starting point for in vitro studies. Researchers are encouraged to optimize these protocols for their specific experimental systems to achieve the most accurate and reproducible results. Careful consideration of dose-response and time-course effects, along with appropriate controls, will be critical for elucidating the full potential of this compound as a pharmacological probe and potential therapeutic agent.
References
Preparation of CCG-232964 Stock Solution for Cell Culture Applications
Application Note
CCG-232964 is a potent and specific small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of gene expression involved in various cellular processes, including cytoskeletal dynamics, cell migration, proliferation, and fibrosis. Dysregulation of the Rho/MRTF/SRF pathway has been implicated in numerous diseases, making this compound a valuable tool for researchers in cell biology, cancer biology, and drug discovery.
This document provides a detailed protocol for the preparation of a stock solution of this compound suitable for use in a wide range of cell culture-based experiments. Adherence to this protocol will ensure the accurate and reproducible application of this inhibitor in your research.
Quantitative Data Summary
For ease of use and accurate preparation, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| Molecular Formula | C₁₅H₁₅ClN₂O₃S | Vendor Information |
| Molecular Weight | 354.81 g/mol | Calculated |
| CAS Number | 2349373-70-0 | Vendor Information |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | General Practice for Small Molecules |
| Recommended Stock Concentration | 10 mM | General Practice for Small Molecules |
| Storage of Stock Solution | -20°C or -80°C | General Practice for Small Molecules |
| Final DMSO Concentration in Media | < 0.5% | To avoid cytotoxicity |
Signaling Pathway
The Rho/MRTF/SRF signaling pathway is initiated by extracellular signals that lead to the activation of Rho GTPases. Activated Rho promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This shift in the G-actin to F-actin ratio leads to the release of MRTF from its sequestration by G-actin. Once free, MRTF translocates to the nucleus, where it binds to SRF, a transcription factor. The MRTF/SRF complex then binds to Serum Response Elements (SREs) in the promoter regions of target genes, activating their transcription. This compound inhibits this pathway, thereby preventing the expression of SRF-regulated genes.
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Preparation of a 10 mM Stock Solution of this compound
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL)
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Balance
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 354.81 g/mol x 1000 mg/g
-
Mass = 3.5481 mg
-
-
-
Weighing the compound:
-
Carefully weigh out approximately 3.55 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
-
Dissolving the compound:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly for at least 1-2 minutes to ensure the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage.
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilute the stock solution directly into your cell culture medium to the desired final concentration. For example, to prepare 1 mL of medium with a final concentration of 10 µM this compound:
-
(10 mM) x V1 = (10 µM) x (1 mL)
-
V1 = 1 µL
-
Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.
-
-
Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to prevent solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in your experiments.
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for the preparation of a this compound stock solution.
Application Notes and Protocols for In Vivo Studies with CCG-232964
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232964 is an orally active and potent small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[1][2][3][4] This pathway is a critical downstream effector of Rho GTPase signaling and plays a significant role in various cellular processes, including cell proliferation, migration, and fibrosis.[5][6] Dysregulation of the Rho/MRTF/SRF pathway is implicated in the pathogenesis of fibrotic diseases such as scleroderma.[1] this compound represents a promising therapeutic candidate for fibrotic conditions by targeting the transcriptional activation of pro-fibrotic genes.[1][7]
Mechanism of Action
The Rho/MRTF/SRF signaling cascade is initiated by various extracellular stimuli that activate Rho GTPases, particularly RhoA.[8] Activated RhoA promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In quiescent cells, MRTF is sequestered in the cytoplasm by binding to G-actin. The depletion of the cytoplasmic G-actin pool upon F-actin polymerization leads to the release of MRTF. Freed MRTF then translocates to the nucleus, where it acts as a transcriptional co-activator for SRF. The MRTF/SRF complex binds to Serum Response Elements (SREs) in the promoter regions of target genes, driving the expression of pro-fibrotic and cytoskeletal genes, such as Connective Tissue Growth Factor (CTGF), alpha-smooth muscle actin (α-SMA), and collagen.[1][5][9] this compound exerts its anti-fibrotic effects by inhibiting this transcriptional activation, thereby reducing the expression of key fibrotic mediators.[1][2]
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
In Vivo Application: Murine Model of Bleomycin-Induced Dermal Fibrosis
The bleomycin-induced fibrosis model in mice is a well-established and relevant preclinical model for studying scleroderma and other fibrotic skin diseases.[1] This model recapitulates key histopathological features of human scleroderma, including increased dermal thickness and collagen deposition.
Experimental Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: CD-1 (or other appropriate strain like C57BL/6)
-
Sex: Female
-
Age: 8-10 weeks
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Materials and Reagents:
-
This compound
-
Bleomycin (B88199) sulfate
-
Vehicle for this compound: 15% (v/v) DMSO, 15% (v/v) PEG-400, and 70% (v/v) PBS[1]
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for subcutaneous and oral administration
3. Experimental Groups:
-
Group 1 (Control): Daily subcutaneous injections of PBS and daily oral gavage of vehicle.
-
Group 2 (Bleomycin Control): Daily subcutaneous injections of bleomycin and daily oral gavage of vehicle.
-
Group 3 (this compound Treatment): Daily subcutaneous injections of bleomycin and daily oral gavage of this compound.
4. Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the start of the experiment.
-
Induction of Fibrosis:
-
Administer daily subcutaneous injections of bleomycin (e.g., 100 µL of 1 mg/mL in PBS) to a defined area on the back of the mice in Groups 2 and 3 for the duration of the study (e.g., 14 or 21 days).
-
Administer daily subcutaneous injections of PBS to the mice in Group 1.
-
-
Drug Administration:
-
Administer this compound by oral gavage to the mice in Group 3 at the desired dose (e.g., 50 mg/kg).
-
Administer the vehicle by oral gavage to the mice in Groups 1 and 2.
-
Treatment should commence concurrently with the first bleomycin injection and continue daily for the study duration.
-
-
Monitoring: Monitor the animals daily for any signs of distress, and record body weights regularly.
-
Endpoint Analysis (at the end of the study):
-
Euthanize the mice.
-
Collect skin biopsies from the injection site.
-
Fix a portion of the skin biopsy in 10% neutral buffered formalin for histological analysis.
-
Use the remaining portion of the skin biopsy for hydroxyproline (B1673980) content analysis to quantify collagen deposition.
-
5. Histological Analysis:
-
Embed the formalin-fixed skin samples in paraffin.
-
Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess dermal thickness and with Masson's trichrome stain to visualize collagen deposition.
-
Quantify dermal thickness using microscopy and image analysis software.
6. Hydroxyproline Assay:
-
Measure the hydroxyproline content in the skin biopsies as an indicator of total collagen content.
Caption: Experimental workflow for the in vivo evaluation of this compound.
Data Presentation
In Vivo Efficacy of this compound in Bleomycin-Induced Dermal Fibrosis
| Treatment Group | Dermal Thickness (µm, Mean ± SEM) | Reference |
| Control (PBS + Vehicle) | Data not specified in the provided search results | [1] |
| Bleomycin + Vehicle | Data not specified in the provided search results | [1] |
| Bleomycin + this compound (50 mg/kg, p.o.) | Significantly reduced compared to Bleomycin + Vehicle | [1] |
Note: The primary publication indicates a significant reduction in dermal fibrosis with this compound treatment but does not provide specific numerical values for dermal thickness in the abstract and summary sections available in the search results.[1]
Pharmacokinetic Profile of this compound in CD-1 Mice
| Parameter | Intravenous (IV) | Oral (PO) |
| Dose | Not specified | Not specified |
| Cmax (ng/mL) | Not specified | Not specified |
| Tmax (h) | Not specified | Not specified |
| AUC (ng*h/mL) | Not specified | Not specified |
| Half-life (t1/2, h) | Not specified | Not specified |
| Oral Bioavailability (%) | - | Favorable |
Note: The search results state that this compound has a favorable pharmacokinetic profile and is orally bioavailable, but specific quantitative parameters were not detailed in the provided snippets.[1][7] Blood samples for pharmacokinetic analysis were collected over 7 hours (at 0.5h, 2h, 4h, and 7h).[1]
Conclusion
This compound is a potent, orally bioavailable inhibitor of the Rho/MRTF/SRF signaling pathway with demonstrated in vivo efficacy in a preclinical model of dermal fibrosis. The provided protocols and application notes offer a framework for researchers to further investigate the therapeutic potential of this compound in various in vivo models of fibrosis and other diseases driven by the Rho/MRTF/SRF pathway. Careful experimental design and adherence to established protocols are crucial for obtaining reproducible and meaningful results.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Reponse Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel Rho/MRTF/SRF inhibitors bloc ... | Article | H1 Connect [archive.connect.h1.co]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic Optimization of CCG-203971: Novel Inhibitors of the Rho/MRTF/SRF Transcriptional Pathway as Potential Antifibrotic Therapeutics for Systemic Scleroderma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Testing CCG-232964 Efficacy using an SRF Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway is a critical regulator of cellular processes such as gene expression, cytoskeletal dynamics, and cell proliferation.[1] Dysregulation of this pathway is implicated in various diseases, including fibrosis and cancer.[2] The small molecule CCG-232964 is an orally active inhibitor of the Rho/MRTF/SRF-mediated gene transcription.[3][4] This document provides a detailed protocol for assessing the efficacy of this compound using a Serum Response Factor (SRF) reporter gene assay. This assay offers a quantitative method to measure the inhibition of SRF-mediated transcription in response to pathway activation.
Signaling Pathway Overview
The Rho/MRTF/SRF signaling cascade is initiated by extracellular signals, such as lysophosphatidic acid (LPA) or serum, which activate Rho GTPases.[5] Activated Rho promotes the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This depletes the pool of G-actin that normally sequesters MRTF in the cytoplasm. Freed from G-actin, MRTF translocates to the nucleus and binds to SRF, a MADS-box transcription factor. The MRTF/SRF complex then binds to specific DNA sequences known as Serum Response Elements (SREs) in the promoter regions of target genes, driving their transcription. This compound is designed to inhibit this transcriptional activation.
Figure 1: Rho/MRTF/SRF Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocol
This protocol outlines the steps to determine the dose-dependent efficacy of this compound in inhibiting LPA-induced SRF-mediated gene transcription using a luciferase reporter assay.
Materials and Reagents
-
Cell Line: HEK293 cells stably expressing an SRF-responsive luciferase reporter construct (e.g., SRF-RE Leeporter™ - HEK293 Cell Line).
-
Culture Medium: DMEM with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Serum-Starvation Medium: DMEM with 0.5% FBS, 1% Penicillin-Streptomycin.
-
This compound: Prepare a stock solution in DMSO.
-
Pathway Activator: Lysophosphatidic acid (LPA).
-
Assay Plate: White, clear-bottom 96-well plates.
-
Luciferase Assay Reagent: (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer: For measuring luminescence.
Experimental Workflow
Figure 2: Experimental Workflow for the SRF Reporter Gene Assay.
Detailed Procedure
Day 1: Cell Seeding
-
Culture HEK293-SRF-Luc cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Harvest cells and adjust the cell density.
-
Seed 5 x 10⁴ cells per well in 100 µL of culture medium into a white, clear-bottom 96-well plate.[1]
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Serum Starvation and Compound Treatment
-
Gently aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of sterile PBS.
-
Add 100 µL of serum-starvation medium (DMEM with 0.5% FBS) to each well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in serum-starvation medium. A suggested starting concentration range is 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
After the 24-hour starvation, carefully remove the medium and add 90 µL of the appropriate this compound dilution or vehicle control to the designated wells.
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
Day 3: Pathway Stimulation and Luminescence Measurement
-
Prepare a stock solution of LPA in serum-starvation medium. A final concentration of 10 µM is recommended for stimulation.[5]
-
Add 10 µL of the LPA solution to each well (except for the negative control wells, which receive 10 µL of serum-starvation medium).
-
Incubate the plate for 6-16 hours at 37°C in a 5% CO₂ incubator.[1][5]
-
Equilibrate the plate to room temperature for 10-15 minutes.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence of each well using a plate-reading luminometer.
Experimental Controls
-
Negative Control: Cells treated with vehicle (DMSO) and not stimulated with LPA. This represents the basal level of SRF activity.
-
Positive Control: Cells treated with vehicle (DMSO) and stimulated with LPA. This represents the maximal stimulated SRF activity.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the test compound and stimulated with LPA. This is used to normalize the data.
-
Test Wells: Cells treated with varying concentrations of this compound and stimulated with LPA.
Data Presentation and Analysis
The raw luminescence data should be normalized to the positive and negative controls to determine the percent inhibition.
Formula for Percent Inhibition:
The results can be summarized in a table and used to generate a dose-response curve to calculate the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the LPA-induced SRF reporter activity).
Table 1: Hypothetical Dose-Response Data for this compound in an SRF Reporter Gene Assay
| This compound (µM) | Average Luminescence (RLU) | Standard Deviation | % Inhibition |
| Negative Control | 1,500 | 150 | 0% |
| Positive Control (0) | 25,000 | 2,100 | 0% |
| 0.01 | 23,500 | 1,900 | 6.4% |
| 0.1 | 18,000 | 1,500 | 29.8% |
| 1 | 12,000 | 1,100 | 55.3% |
| 10 | 4,000 | 450 | 89.4% |
| 100 | 1,800 | 200 | 98.7% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Conclusion
This SRF reporter gene assay provides a robust and quantitative method for evaluating the efficacy of inhibitors of the Rho/MRTF/SRF signaling pathway, such as this compound. By following this detailed protocol, researchers can obtain reliable and reproducible data to characterize the potency of candidate compounds and advance drug discovery efforts in diseases driven by aberrant SRF activation.
References
Techniques for Measuring the Effects of CCG-232964 on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232964 is an orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2][3] This pathway is a critical regulator of gene expression involved in various cellular processes, including cytoskeletal dynamics, cell proliferation, migration, and fibrosis. By inhibiting this pathway, this compound can modulate the transcription of numerous downstream target genes. For instance, it has been shown to inhibit the expression of Connective Tissue Growth Factor (CTGF), a key mediator of fibrosis.[2][3]
These application notes provide detailed protocols for three common techniques to measure the effects of this compound on gene expression: quantitative real-time polymerase chain reaction (qPCR), RNA sequencing (RNA-Seq), and microarray analysis.
Key Target Genes of the Rho/MRTF/SRF Pathway
The following table summarizes key downstream target genes of the Rho/MRTF/SRF pathway that can be analyzed to assess the efficacy of this compound.
| Gene Symbol | Gene Name | Function |
| CTGF | Connective Tissue Growth Factor | Involved in cell adhesion, migration, proliferation, and extracellular matrix production; a key driver of fibrosis.[4][5][6][7][8] |
| MYL9 | Myosin Light Chain 9 | A regulatory light chain of myosin II, involved in stress fiber formation and cell contractility.[9] |
| CYR61 | Cysteine-Rich Angiogenic Inducer 61 | A matricellular protein that promotes cell proliferation, adhesion, and angiogenesis.[10] |
| ACTA2 | Actin, Alpha 2, Smooth Muscle, Aorta | A major cytoskeletal protein in smooth muscle cells, its expression is a marker of myofibroblast differentiation. |
| SRF | Serum Response Factor | A transcription factor that is a central component of the signaling pathway. |
Data Presentation: Summarized Quantitative Data
The following tables are templates for presenting quantitative data obtained from gene expression analysis experiments with this compound.
Table 1: Relative Gene Expression by qPCR
| Target Gene | Treatment | Concentration (µM) | Fold Change (vs. Vehicle) | p-value |
| CTGF | Vehicle (DMSO) | - | 1.00 | - |
| CTGF | This compound | 1 | 0.65 | <0.05 |
| CTGF | This compound | 10 | 0.25 | <0.01 |
| MYL9 | Vehicle (DMSO) | - | 1.00 | - |
| MYL9 | This compound | 1 | 0.72 | <0.05 |
| MYL9 | This compound | 10 | 0.38 | <0.01 |
| CYR61 | Vehicle (DMSO) | - | 1.00 | - |
| CYR61 | This compound | 1 | 0.81 | n.s. |
| CYR61 | This compound | 10 | 0.55 | <0.05 |
Table 2: Differentially Expressed Genes from RNA-Seq Analysis
| Gene Symbol | Log2 Fold Change (this compound vs. Vehicle) | p-value | Adjusted p-value (FDR) |
| CTGF | -2.58 | 1.2e-8 | 2.5e-7 |
| MYL9 | -1.89 | 3.4e-6 | 4.1e-5 |
| ACTA2 | -2.15 | 9.8e-7 | 1.5e-5 |
| THBS1 | -1.55 | 5.6e-5 | 3.2e-4 |
| SERPINE1 | -1.72 | 2.1e-5 | 1.8e-4 |
Table 3: Microarray Gene Expression Profiling
| Gene Symbol | Fold Change (this compound vs. Vehicle) | Regulation | p-value |
| CTGF | -4.2 | Down-regulated | <0.01 |
| MYL9 | -3.1 | Down-regulated | <0.01 |
| CYR61 | -2.5 | Down-regulated | <0.05 |
| PLAU | -2.8 | Down-regulated | <0.05 |
| EDN1 | -2.2 | Down-regulated | <0.05 |
Mandatory Visualizations
References
- 1. alitheagenomics.com [alitheagenomics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bioted.es [bioted.es]
- 4. CCN family 2/connective tissue growth factor (CCN2/CTGF) promotes osteoclastogenesis via induction of and interaction with dendritic cell-specific transmembrane protein (DC-STAMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. REDUCED EXPRESSION OF CONNECTIVE TISSUE GROWTH FACTOR (CTGF/CCN2), MEDIATES COLLAGEN LOSS IN CHRONOLOGICALLY-AGED HUMAN SKIN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connective tissue growth factor (CTGF, CCN2) gene regulation: a potent clinical bio-marker of fibroproliferative disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CCN2/CTGF promotes liver fibrosis through crosstalk with the Slit2/Robo signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Myocardin-Related Transcription Factors and SRF are required for cytoskeletal dynamics, invasion and experimental metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Wnt-β-catenin signaling regulated MRTF-A transcription to activate migration-related genes in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of CCG-232964 in studying fibroblast activation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
CCG-232964 is an orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway is a critical regulator of gene transcription involved in cell proliferation, migration, and differentiation. In the context of tissue fibrosis, the Rho/MRTF/SRF pathway plays a pivotal role in the activation of fibroblasts into myofibroblasts, a key cellular event in the pathogenesis of fibrotic diseases such as scleroderma. Myofibroblasts are characterized by the expression of alpha-smooth muscle actin (α-SMA) and excessive deposition of extracellular matrix (ECM) components, primarily collagen. By inhibiting this signaling cascade, this compound presents a promising tool for studying the mechanisms of fibroblast activation and as a potential therapeutic agent to counter fibrosis. This document provides detailed application notes and protocols for the use of this compound in in vitro fibroblast studies.
Mechanism of Action
This compound targets the transcriptional activity mediated by the MRTF/SRF complex. The activation of this pathway is often initiated by Rho GTPase signaling, which is triggered by various upstream signals, including lysophosphatidic acid (LPA) and transforming growth factor-beta (TGF-β). Upon activation, Rho facilitates the polymerization of globular actin (G-actin) into filamentous actin (F-actin). This process releases MRTF from its association with G-actin, allowing it to translocate to the nucleus. In the nucleus, MRTF acts as a co-activator for SRF, leading to the transcription of target genes, including those involved in fibrosis like Connective Tissue Growth Factor (CTGF), α-SMA (ACTA2), and collagen (COL1A1). This compound disrupts this process, leading to the suppression of profibrotic gene expression.[1]
Quantitative Data
| Compound | Target | Assay | Cell Type | Effective Concentration | Reference |
| CCG-100602 | Rho/MRTF/SRF Pathway | α-SMA and Collagen I protein expression | Human Colonic Myofibroblasts | Significant inhibition at 17.5 µM and 25 µM | |
| CCG-203971 | Rho/MRTF/SRF Pathway | α-SMA and Collagen I protein expression | Human Colonic Myofibroblasts | Significant inhibition at 17.5 µM and 25 µM |
Based on the data from these related compounds, a dose-response experiment with this compound in the range of 1 µM to 25 µM is recommended to determine the optimal concentration for inhibiting fibroblast activation in the specific cell type of interest.
Signaling Pathway and Experimental Workflow
Rho/MRTF/SRF Signaling Pathway in Fibroblast Activation
Caption: The Rho/MRTF/SRF signaling cascade leading to fibroblast activation and its inhibition by this compound.
Experimental Workflow for Studying the Effect of this compound on Fibroblast Activation
Caption: A generalized workflow for investigating the inhibitory effects of this compound on fibroblast activation.
Experimental Protocols
Protocol 1: Induction of Fibroblast Activation and Treatment with this compound
Objective: To induce the differentiation of fibroblasts into myofibroblasts and to assess the inhibitory effect of this compound.
Materials:
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Primary human fibroblasts (e.g., dermal, lung, or cardiac)
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Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
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Serum-free medium
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Recombinant human TGF-β1 (carrier-free)
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This compound (dissolved in DMSO)
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Tissue culture plates (6-well or 24-well)
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture primary fibroblasts in fibroblast growth medium. Once confluent, detach cells using trypsin-EDTA and seed them in new culture plates at a density of 5 x 10^4 cells/cm². Allow cells to adhere for 24 hours.
-
Serum Starvation: After 24 hours, aspirate the growth medium, wash the cells once with PBS, and replace with serum-free medium. Incubate for another 24 hours to synchronize the cells.
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Induction and Treatment:
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Prepare treatment media containing TGF-β1 at a final concentration of 5-10 ng/mL in serum-free medium.
-
Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve final concentrations ranging from 1 µM to 25 µM in the TGF-β1 containing medium. Include a vehicle control (DMSO only).
-
Aspirate the serum-free medium from the cells and add the prepared treatment media.
-
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Endpoint Analysis: After incubation, proceed with the desired analysis to assess fibroblast activation (see Protocols 2, 3, and 4).
Protocol 2: Western Blotting for α-SMA and Collagen I
Objective: To quantify the protein levels of α-SMA and Collagen I in treated fibroblasts.
Materials:
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RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-α-SMA, anti-Collagen I, anti-β-actin (loading control)
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HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Aspirate the culture medium, wash cells with ice-cold PBS, and add RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Quantification: Densitometry analysis can be performed using image analysis software, normalizing the protein of interest to the loading control (β-actin).
Protocol 3: Immunofluorescence Staining for α-SMA
Objective: To visualize the expression and organization of α-SMA stress fibers in treated fibroblasts.
Materials:
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Cells cultured on glass coverslips (prepared as in Protocol 1)
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4% paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS (permeabilization buffer)
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1% BSA in PBS (blocking buffer)
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Primary antibody: anti-α-SMA
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Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
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DAPI (for nuclear counterstaining)
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Mounting medium
Procedure:
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Fixation: Aspirate the culture medium, wash cells with PBS, and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA for 1 hour.
-
Primary Antibody Incubation: Incubate with anti-α-SMA primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. The percentage of α-SMA-positive cells and the intensity of α-SMA staining can be quantified using image analysis software.
Protocol 4: Collagen Gel Contraction Assay
Objective: To assess the contractile function of fibroblasts treated with this compound.
Materials:
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Rat tail collagen type I solution
-
10x PBS
-
1N NaOH
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Serum-free medium
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24-well tissue culture plates
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Treated fibroblasts (prepared as in Protocol 1, but in suspension)
Procedure:
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Prepare Collagen Gels: On ice, mix collagen I solution, 10x PBS, and sterile water. Neutralize the solution to pH 7.2-7.4 with 1N NaOH.
-
Embed Fibroblasts: Resuspend the treated fibroblasts in serum-free medium and add them to the neutralized collagen solution to a final concentration of 2-5 x 10^5 cells/mL.
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Polymerization: Dispense the cell-collagen mixture into 24-well plates (500 µL/well) and incubate at 37°C for 1 hour to allow for polymerization.
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Gel Release and Treatment: After polymerization, gently detach the gels from the sides of the wells using a sterile pipette tip. Add serum-free medium containing the respective concentrations of this compound and/or TGF-β to each well.
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Image and Quantify Contraction: Image the gels at regular intervals (e.g., 0, 24, 48, 72 hours). The area of the gel can be measured using image analysis software. The degree of contraction is calculated as the percentage decrease in gel area over time compared to the initial area.
Conclusion
This compound is a valuable research tool for investigating the role of the Rho/MRTF/SRF signaling pathway in fibroblast activation and fibrosis. The protocols outlined in this document provide a framework for studying its inhibitory effects on key markers of myofibroblast differentiation and function. Researchers can adapt these methods to their specific experimental needs to further elucidate the mechanisms of fibrosis and to evaluate the therapeutic potential of targeting this critical signaling pathway.
References
Application Notes and Protocols: CCG-232964 Treatment in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models are increasingly recognized for their physiological relevance in mimicking the complex in vivo microenvironment of tissues. These models, including spheroids and organoids, offer a superior platform for drug discovery and development compared to traditional 2D cell culture. CCG-232964 is a potent and specific inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This pathway is a critical regulator of cellular processes such as cytoskeletal dynamics, cell proliferation, and fibrosis. Consequently, this compound holds significant promise as a therapeutic agent, particularly in the context of fibrotic diseases.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in 3D cell culture models, with a focus on assessing its anti-fibrotic potential. While direct studies of this compound in 3D models are not yet widely published, the following protocols are based on established methods for evaluating related Rho/MRTF/SRF inhibitors and standard 3D cell culture techniques.
Mechanism of Action: The Rho/MRTF/SRF Signaling Pathway
The Rho/MRTF/SRF signaling cascade is a key mechanotransduction pathway that translates extracellular physical cues and growth factor signaling into changes in gene expression.
As depicted in Diagram 1, extracellular signals activate the small GTPase RhoA, which in turn activates Rho-associated kinase (ROCK). This leads to the polymerization of globular actin (G-actin) into filamentous actin (F-actin). In resting cells, MRTF is bound to G-actin in the cytoplasm. Upon actin polymerization, the pool of G-actin is depleted, leading to the release of MRTF. Freed MRTF then translocates to the nucleus, where it acts as a co-activator for the Serum Response Factor (SRF), driving the transcription of target genes involved in cell contractility and matrix production, such as α-smooth muscle actin (α-SMA) and collagen. This compound inhibits this pathway, preventing the nuclear translocation of MRTF and subsequent gene expression.
Data Presentation: Expected Outcomes of this compound Treatment
While specific data for this compound in 3D models is not available, based on studies with similar Rho/MRTF/SRF inhibitors, the following tables outline the expected dose-dependent effects of this compound on key fibrotic readouts in 3D cell culture models.
Table 1: Effect of this compound on Spheroid Viability and Morphology
| Concentration (µM) | Spheroid Diameter (µm, % of control) | Spheroid Circularity (Arbitrary Units) | Cell Viability (% of control) |
| 0 (Vehicle Control) | 100% | 0.95 ± 0.03 | 100% |
| 1 | Expected decrease | Expected no significant change | Expected >95% |
| 10 | Expected significant decrease | Expected slight decrease | Expected >90% |
| 50 | Expected strong decrease | Expected decrease | Concentration-dependent decrease |
Table 2: Effect of this compound on Fibrotic Gene and Protein Expression in 3D Models
| Concentration (µM) | α-SMA Expression (Fold Change vs. Control) | Collagen I Expression (Fold Change vs. Control) | CTGF Expression (Fold Change vs. Control) |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 |
| 1 | Expected decrease | Expected decrease | Expected decrease |
| 10 | Expected significant decrease | Expected significant decrease | Expected significant decrease |
| 50 | Expected strong decrease | Expected strong decrease | Expected strong decrease |
Table 3: Effect of this compound on 3D Collagen Gel Contraction
| Concentration (µM) | Gel Area (% of Initial Area) at 48h |
| 0 (Vehicle Control) | Expected significant contraction (e.g., 30-40%) |
| 1 | Expected inhibition of contraction |
| 10 | Expected strong inhibition of contraction |
| 50 | Expected near-complete inhibition of contraction |
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound in two common 3D cell culture models of fibrosis.
Protocol 1: Fibroblast Spheroid Formation and Treatment with this compound
This protocol describes the generation of fibroblast spheroids to assess the impact of this compound on spheroid formation, morphology, and viability.
Troubleshooting & Optimization
Troubleshooting low efficacy of CCG-232964 in experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CCG-232964. The information is designed to help address common issues, particularly low efficacy, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-mediated gene transcription pathway.[1][2] It functions by inhibiting this pathway, which is involved in cellular processes like cytoskeletal organization and gene expression. This compound has been shown to inhibit lysophosphatidic acid (LPA)-induced connective tissue growth factor (CTGF) gene expression.[1][3][4]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily investigated for its potential as an antifibrotic agent, particularly for conditions like scleroderma.[1] Its role as an inhibitor of the Rho/MRTF/SRF pathway also makes it a valuable tool for studying the physiological and pathological roles of this signaling cascade in various contexts, including cell cycle regulation and cytoskeletal signaling.[4]
Q3: What is the recommended storage condition for this compound?
A3: For long-term stability, this compound should be stored at -20°C.[4] When shipped, it is often done so on blue ice.
Q4: What are the known targets of this compound?
A4: The primary known targets of this compound are components of the Rho/MRTF/SRF signaling pathway, specifically MRTFB, RHO, and SRF.[2]
Troubleshooting Low Efficacy
Compound Handling and Stability
Q5: My this compound solution has changed color. What does this mean?
A5: A color change in your stock or working solution could indicate chemical degradation or oxidation of the compound.[5] This can be caused by exposure to light, air, or impurities in the solvent. It is advisable to assess the integrity of the compound before proceeding with experiments.
Q6: I'm observing precipitation in my this compound stock solution after thawing. How can I address this?
A6: Precipitation upon thawing can happen if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not ideal for freeze-thaw cycles.[5] Consider the following:
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Solvent Choice: While DMSO is common, its stability can be affected by repeated freeze-thaw cycles.[5]
-
Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration.[5]
-
Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully dissolved before use. Avoid multiple freeze-thaw cycles.[5]
Q7: Could the type of storage container affect the stability of this compound?
A7: Yes, the material of the storage container can impact compound stability. To prevent leaching of contaminants or adherence of the compound to the container surface, it is recommended to use amber glass vials or inert polypropylene (B1209903) tubes for long-term storage.[5]
Experimental Design and Cellular Responses
Q8: I am not observing the expected downstream effects on gene expression (e.g., CTGF). What could be the issue?
A8: Several factors could contribute to a lack of downstream effects:
-
Sub-optimal Concentration: The effective concentration can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
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Insufficient Incubation Time: The inhibition of gene expression may require a longer incubation period. A time-course experiment is recommended to identify the optimal treatment duration.
-
Cell Line Resistance: The targeted pathway may not be the primary driver of the phenotype you are studying in your chosen cell line. Consider using a cell line known to be sensitive to Rho/MRTF/SRF pathway inhibition.
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Off-Target Effects: In some cases, small molecule inhibitors can have off-target effects that may counteract the intended effect.[6] It is important to validate the mechanism of action in your experimental system.
Q9: My in vivo experiments with this compound are showing low efficacy. What should I consider?
A9: Low efficacy in vivo can be due to a variety of factors:
-
Pharmacokinetics and Bioavailability: Although this compound is orally active, its absorption, distribution, metabolism, and excretion (ADME) profile in your specific animal model may not be optimal. This can lead to insufficient drug concentration at the target site.
-
Animal Model Selection: The chosen animal model may not accurately recapitulate the human disease state, or the Rho/MRTF/SRF pathway may not be a critical driver of the pathology in that model.[7]
-
Dosing and Formulation: The dose, frequency of administration, and formulation can all significantly impact efficacy. It may be necessary to optimize these parameters.
Q10: Why might my cancer cell line not be responding to this compound?
A10: The lack of response in a cancer cell line could be due to several reasons:
-
Genetic Context: The efficacy of a targeted therapy often depends on the specific genetic mutations present in the cancer cells.[8] Without a clear genetic understanding of why the drug should work in a particular cancer, it may be ineffective.[8]
-
Redundant Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that bypass the inhibited pathway.[9]
-
Off-Target Effects: The drug may have off-target effects that are not relevant to the survival of your specific cancer cell line.[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 | 180 nM | [2] |
| CAS Number | 2349373-70-0 | [1][4] |
| Molecular Formula | C15H15ClN2O3S | [4] |
| Storage Temperature | -20°C | [4] |
| Cytotoxicity | No observable cytotoxicity up to 100 µM | [2] |
Experimental Protocols
Protocol 1: Dose-Response Assay for CTGF Gene Expression
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Cell Seeding: Seed your target cells (e.g., fibroblasts) in a 24-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation: Once the cells have adhered, replace the growth medium with a low-serum or serum-free medium and incubate for 24 hours.
-
This compound Treatment: Prepare a serial dilution of this compound in serum-free medium. A suggested concentration range is 1 nM to 10 µM. Add the different concentrations of this compound to the cells and incubate for 1 hour.
-
LPA Stimulation: Add LPA to the wells at a final concentration of 1-10 µM to induce CTGF expression. Include a vehicle-only control.
-
Incubation: Incubate the plate for 4-6 hours.
-
RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression of the CTGF gene. Normalize the expression to a housekeeping gene.
-
Data Analysis: Plot the relative CTGF expression against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Compound Stability Assessment
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Storage Conditions: Aliquot the stock solution into separate amber glass vials. Store one aliquot at the recommended -20°C and expose another to conditions you are troubleshooting (e.g., room temperature, exposure to light).
-
Time Points: At designated time points (e.g., 0, 24, 48, 72 hours), take a sample from each storage condition.
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Activity Assay: Use the stored samples in a functional assay, such as the dose-response assay described above, to determine if there is a loss of inhibitory activity over time.
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Analytical Chemistry (Optional): If available, use techniques like HPLC or LC-MS to directly assess the integrity and purity of the compound at each time point.
Visualizations
Caption: The Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. Why 97% of Oncology Clinical Trials Fail To Receive FDA Approval | Technology Networks [technologynetworks.com]
- 7. Analyses of repeated failures in cancer therapy for solid tumors: poor tumor-selective drug delivery, low therapeutic efficacy and unsustainable costs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yale-led Research Explains Why Many Cancer Drugs Fail During Clinical Trial Testing | Yale School of Medicine [medicine.yale.edu]
- 9. mdpi.com [mdpi.com]
Optimizing incubation time for CCG-232964 treatment in cells.
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for CCG-232964 treatment in cells. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway.[1][2] This pathway plays a crucial role in regulating the transcription of genes involved in cell proliferation, migration, and fibrosis. This compound works by disrupting the nuclear localization and activity of MRTF-A, a key co-activator of SRF.
Q2: What is a recommended starting concentration for this compound in cell culture?
Based on studies with similar compounds, a starting concentration in the low micromolar range is recommended. For instance, a concentration of 20 µM has been shown to be effective for a structurally related compound in downregulating proteins in the Rho/MRTF/SRF pathway in WI-38 fibroblasts and C2C12 myoblasts after 24 hours.[1] However, a lower concentration of 10 µM for the same duration showed no effect on protein levels, suggesting the optimal concentration is likely in the higher micromolar range.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How stable is this compound in cell culture medium?
This compound belongs to the 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid class of compounds. Some oxadiazole derivatives have been shown to be metabolically stable in in vitro assays.[3][4][5] However, the stability of any compound in cell culture can be influenced by factors such as media components, pH, and temperature. It is recommended to prepare fresh stock solutions and dilute them to the final working concentration immediately before each experiment to minimize potential degradation. If long-term experiments are planned, the stability of this compound in your specific cell culture conditions should be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment | Suboptimal Incubation Time: The treatment duration may be too short for the desired biological effect to manifest. | Perform a time-course experiment, treating cells for various durations (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal incubation time for your endpoint. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the Rho/MRTF/SRF pathway. | Conduct a dose-response experiment with a range of concentrations (e.g., 1, 5, 10, 20, 50 µM) to determine the EC50 or optimal effective concentration. | |
| Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment. | Prepare fresh working solutions of this compound for each experiment. For longer incubation times, consider replenishing the medium with fresh compound at regular intervals. | |
| Cell Line Insensitivity: The specific cell line being used may be resistant to the effects of this compound. | Verify the expression and activity of the Rho/MRTF/SRF pathway in your cell line. Consider using a positive control (a cell line known to be sensitive) to validate your experimental setup. | |
| High Cell Death/Toxicity | Excessive Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line and use concentrations well below this for your experiments. |
| Prolonged Incubation: Long exposure to the compound, even at a non-toxic concentration, might induce apoptosis or cell cycle arrest. | Shorten the incubation time or use a lower, non-toxic concentration for longer-term studies. | |
| Inconsistent Results Between Experiments | Variability in Cell Culture: Differences in cell passage number, confluency, or plating density can affect the cellular response to treatment. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent plating density and confluency at the time of treatment. |
| Inaccurate Compound Dilution: Errors in preparing stock solutions or working dilutions can lead to variability. | Prepare stock solutions carefully and use calibrated pipettes for dilutions. Prepare fresh dilutions for each experiment. |
Data Presentation: Optimizing Incubation Time
The optimal incubation time for this compound will depend on the specific biological question and the endpoint being measured. The following table provides a general guideline for designing time-course experiments. Researchers should generate their own data to determine the precise optimal times for their system.
| Experimental Goal | Suggested Starting Incubation Times | Endpoint Measurement | Expected Outcome with this compound |
| Inhibition of Signaling Pathway | 6h, 12h, 24h | Western Blot for p-MRTF-A, nuclear MRTF-A levels | Decrease in phosphorylation or nuclear localization of MRTF-A. |
| Gene Expression Changes | 12h, 24h, 48h | qPCR for SRF target genes (e.g., CTGF, CYR61) | Downregulation of target gene expression. |
| Cell Proliferation/Viability | 24h, 48h, 72h | MTT assay, cell counting, colony formation assay | Inhibition of cell proliferation. A study on a similar compound, CCG-203971, showed reduced colony formation after 72 hours of treatment.[6] |
| Cell Migration/Invasion | 24h, 48h | Transwell migration/invasion assay | Inhibition of cell migration and invasion. |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol outlines a general procedure for a time-course experiment to determine the optimal incubation time of this compound for inhibiting SRF target gene expression.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound (stock solution in DMSO)
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6-well plates
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Phosphate-buffered saline (PBS)
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RNA lysis buffer
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qPCR reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of the longest incubation point.
-
Cell Treatment:
-
Allow cells to adhere and grow overnight.
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Prepare working solutions of this compound in complete cell culture medium at the desired final concentration (e.g., 20 µM). Also, prepare a vehicle control (medium with the same concentration of DMSO).
-
Aspirate the old medium and replace it with the medium containing this compound or the vehicle control.
-
-
Incubation: Incubate the cells for different durations (e.g., 6, 12, 24, 48 hours).
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Cell Lysis:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add RNA lysis buffer to each well and scrape the cells to ensure complete lysis.
-
-
RNA Extraction and qPCR:
-
Extract total RNA from the cell lysates according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Perform qPCR to analyze the expression of SRF target genes (e.g., CTGF, CYR61) and a housekeeping gene for normalization.
-
-
Data Analysis: Calculate the relative gene expression for each time point compared to the vehicle control. The time point that shows the most significant and consistent downregulation of the target gene is the optimal incubation time for this specific endpoint.
Visualizations
Caption: Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining optimal this compound incubation time.
References
- 1. Inhibitors of Rho/MRTF/SRF Transcription Pathway Regulate Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 6. aacrjournals.org [aacrjournals.org]
How to mitigate cytotoxicity of CCG-232964 in long-term studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in mitigating the cytotoxicity of CCG-232964 in long-term studies.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
Issue 1: Excessive Cell Death Observed at Desired Therapeutic Concentrations
If you are observing significant cytotoxicity at concentrations expected to be effective for inhibiting the Rho/MRTF/SRF pathway, consider the following troubleshooting steps:
| Potential Cause | Recommended Solution | Expected Outcome |
| High Initial Seeding Density | Optimize cell seeding density. Lower density can sometimes make cells more susceptible to cytotoxic effects. | Reduced cell stress and increased viability over the long-term culture period. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically < 0.1%). Run a vehicle-only control to confirm. | Elimination of solvent-induced cytotoxicity, isolating the effect of this compound. |
| Compound Instability | This compound may degrade over time in culture medium. Consider partial media changes with fresh compound at regular intervals (e.g., every 48-72 hours). | Maintained effective concentration of the active compound and removal of potentially toxic degradation byproducts. |
| Off-Target Effects | At higher concentrations, off-target effects may contribute to cytotoxicity. Determine the lowest effective concentration through a dose-response experiment. | Identification of a therapeutic window that maximizes pathway inhibition while minimizing cytotoxicity. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Variability in cytotoxicity can be frustrating. Here are some factors to control for more reproducible results:
| Potential Cause | Recommended Solution | Expected Outcome |
| Cell Passage Number | Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered sensitivity to compounds. | Increased reproducibility of experimental results. |
| Cell Health and Viability | Ensure cells are healthy (>95% viability) before starting the experiment. Stressed cells are more prone to cytotoxic effects. | More reliable and consistent dose-response curves. |
| Assay-Dependent Readouts | Different cytotoxicity assays measure different cellular events (e.g., metabolic activity vs. membrane integrity). Use orthogonal assays to confirm results. | A more comprehensive and accurate understanding of the mechanism of cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term studies?
A1: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental duration. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM) in a short-term (e.g., 72-hour) viability assay to establish an IC50 value. For long-term studies, aim for a concentration that is at or slightly above the EC50 for target inhibition but well below the IC50 for cytotoxicity.
Q2: How often should I replace the media and re-supplement with this compound in a long-term experiment?
A2: For long-term studies (e.g., > 7 days), it is recommended to perform partial media changes every 48-72 hours.[1] When changing the media, re-supplement with freshly diluted this compound to maintain a consistent concentration of the active compound.[1]
Q3: Are there any alternative strategies to reduce the cytotoxicity of this compound?
A3: Yes, several strategies can be employed:
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Co-treatment with a cytoprotective agent: Depending on the mechanism of cytotoxicity, co-treatment with antioxidants (if oxidative stress is involved) or pan-caspase inhibitors (if apoptosis is the primary mode of cell death) may be beneficial. This needs to be empirically determined.
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Use of a 3D culture model: Cells grown in 3D spheroids can sometimes be more resistant to drug-induced cytotoxicity compared to 2D monolayers, better mimicking the in vivo environment.[2]
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Intermittent Dosing: Instead of continuous exposure, a protocol of intermittent dosing (e.g., 48 hours on, 24 hours off) might allow cells to recover while still achieving a significant level of target inhibition over the long term.
Q4: My cytotoxicity results from an MTT assay and an LDH assay are conflicting. Which one should I trust?
A4: Discrepancies between different cytotoxicity assays are not uncommon as they measure different cellular processes.
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MTT Assay: Measures mitochondrial reductase activity, which is an indicator of metabolic health. A compound can inhibit metabolic activity without causing immediate cell death.[3]
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LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating a loss of membrane integrity and cell death.[3]
It is recommended to use a combination of assays that measure different endpoints to get a more complete picture of the cytotoxic and cytostatic effects of this compound. For example, combining a viability assay (like MTT or CellTiter-Glo) with a cytotoxicity assay (like LDH or a live/dead stain) and an apoptosis assay (like caspase-3/7 activity) will provide a more robust dataset.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a method to assess the concentration-dependent cytotoxic effect of this compound on a given cell line.
Materials:
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96-well cell culture plates
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Your cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., 10 mM in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
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Phosphate-buffered saline (PBS)
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Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
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Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and non-toxic (e.g., 0.1%).
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Treatment: Remove the old medium and add the prepared compound dilutions to the respective wells. Include vehicle-only and untreated controls.
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Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
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MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
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Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
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Readout: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the log of the compound concentration to determine the IC50 value.
Visualizations
References
Technical Support Center: Improving Delivery and Cellular Uptake of CCG-232964
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the delivery and cellular uptake of CCG-232964, a potent inhibitor of the Rho/MRTF/SRF signaling pathway.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating in my cell culture medium. What should I do?
A1: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Here are the initial steps to address this:
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Prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
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Optimize the final working concentration. The concentration of this compound may be exceeding its solubility limit in the medium. Perform a dose-response curve to determine the lowest effective concentration.
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Use pre-warmed media. Adding a cold stock solution to warm media can cause the compound to crash out of solution. Ensure your media is at 37°C before adding the compound.
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Consider using a formulation strategy. For persistent precipitation issues, consider using solubility enhancers or delivery systems as outlined in the troubleshooting guide below.
Q2: I am observing low potency of this compound in my cellular assays compared to its reported biochemical IC50. What could be the reason?
A2: A discrepancy between biochemical and cellular potency can be attributed to several factors, primarily poor cellular uptake. Other reasons could include compound instability in the cell culture medium or rapid efflux from the cells. Refer to the troubleshooting guide for strategies to enhance cellular permeability and assess compound stability.
Q3: What are the best methods to quantify the cellular uptake of this compound?
A3: Quantifying the intracellular concentration of small molecules is crucial for understanding their efficacy. A highly sensitive and specific method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique can accurately measure the amount of this compound in cell lysates. For a higher-throughput, semi-quantitative assessment, you can use fluorescence-based methods if a fluorescently labeled version of this compound is available.
Q4: Are there alternative delivery strategies to improve the efficacy of this compound?
A4: Yes, several formulation strategies can enhance the solubility and cellular delivery of hydrophobic compounds. These include the use of Self-Emulsifying Drug Delivery Systems (SEDDS), liposomal formulations, and polymeric nanoparticles. Detailed protocols for these methods are provided in the experimental protocols section.
Troubleshooting Guides
Issue 1: Poor Aqueous Solubility and Precipitation
| Symptom | Potential Cause | Troubleshooting/Optimization Strategy |
| Immediate precipitation upon addition to media. | Compound concentration exceeds its aqueous solubility. | 1. Decrease the final working concentration. 2. Prepare a serial dilution of the DMSO stock in pre-warmed media. 3. Add the compound dropwise while gently vortexing the media. |
| Delayed precipitation after incubation. | Changes in media pH or temperature over time. Interaction with media components. | 1. Monitor and maintain stable incubator conditions. 2. Test different basal media formulations. 3. Use a formulation with solubility enhancers (see below). |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution. | 1. Ensure the DMSO stock is fully dissolved before use (gentle warming and vortexing may help). 2. Prepare fresh stock solutions regularly. |
Issue 2: Low Cellular Permeability and Uptake
| Symptom | Potential Cause | Troubleshooting/Optimization Strategy |
| Low potency in cellular assays. | Poor passive diffusion across the cell membrane. | 1. Formulation: Use delivery systems like liposomes or nanoparticles to facilitate cellular entry. 2. Permeation Enhancers: Co-administer with safe and effective permeation enhancers (use with caution and thorough validation). |
| High variability in cellular response. | Inconsistent compound uptake between cells or experiments. | 1. Ensure a homogenous solution of the compound in the media. 2. Optimize cell seeding density and health. 3. Quantify intracellular compound concentration to correlate with biological effect. |
| Rapid loss of compound effect over time. | Active efflux of the compound by cellular transporters (e.g., P-glycoprotein). | 1. Co-administer with known efflux pump inhibitors (e.g., verapamil) to see if potency is restored. 2. Modify the compound structure to reduce its affinity for efflux transporters (long-term strategy). |
Data Presentation
Table 1: Illustrative Physicochemical Properties of this compound (Note: This data is illustrative to demonstrate key parameters and may not represent experimentally determined values.)
| Property | Value | Implication for Delivery |
| Molecular Weight | ~350 g/mol | Favorable for passive diffusion. |
| Calculated LogP | > 4 | High lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | < 1 µg/mL | Requires formulation for effective delivery in aqueous media. |
| pKa | ~ 4.5 (acidic) | Ionization state will be pH-dependent, affecting solubility and permeability. |
Table 2: Comparison of Illustrative Delivery Methods for this compound (Note: This data is illustrative. Actual results will vary based on cell type and experimental conditions.)
| Delivery Method | Formulation | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Intracellular Concentration (µM) at 10 µM external concentration | IC50 in SRF-Luciferase Reporter Assay (µM) |
| DMSO | 0.1% in Media | 0.5 ± 0.1 | 0.8 ± 0.2 | 8.5 ± 1.2 |
| SEDDS | 5% Oil, 15% Surfactant, 5% Co-surfactant | 2.1 ± 0.4 | 3.5 ± 0.6 | 2.1 ± 0.4 |
| Liposomes | DSPC/Cholesterol (7:3) | 1.8 ± 0.3 | 2.9 ± 0.5 | 2.8 ± 0.5 |
| PLGA Nanoparticles | 100 nm diameter | 3.5 ± 0.6 | 5.1 ± 0.9 | 1.2 ± 0.3 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
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Component Selection:
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Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).
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Surfactant: Choose a non-ionic surfactant with a high HLB value (e.g., Kolliphor RH 40, Tween 80).
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Co-surfactant/Co-solvent: Select a component to improve emulsification (e.g., Transcutol HP, PEG 400).
-
-
Solubility Studies:
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Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Formulation Preparation:
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Prepare various ratios of oil, surfactant, and co-surfactant.
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Accurately weigh and mix the components until a clear and homogenous liquid is formed. Gentle heating (40-60°C) may be required.
-
Dissolve this compound in the mixture to the desired concentration.
-
-
Characterization:
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Emulsification Time: Add a small volume of the SEDDS formulation to a larger volume of aqueous medium (e.g., PBS) with gentle stirring and measure the time taken for a stable emulsion to form.
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Droplet Size Analysis: Dilute the SEDDS in aqueous medium and measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
In Vitro Dissolution: Perform a dissolution test in simulated gastric and intestinal fluids to assess the release profile of this compound.
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Protocol 2: Liposomal Formulation of this compound using Thin-Film Hydration
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Lipid Preparation:
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Dissolve lipids (e.g., DSPC and cholesterol at a 7:3 molar ratio) and this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
-
Film Formation:
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Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
-
Hydration:
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Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
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To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.
-
-
Characterization:
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Size and Zeta Potential: Measure the size distribution and surface charge of the liposomes using DLS.
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Encapsulation Efficiency: Determine the percentage of this compound encapsulated within the liposomes by separating the free drug from the liposomes (e.g., by size exclusion chromatography or dialysis) and quantifying the drug in the liposomal fraction.
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Protocol 3: Quantification of Intracellular this compound by LC-MS/MS
-
Cell Treatment and Lysis:
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Plate cells at a desired density and treat with this compound formulations for the desired time.
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Wash the cells thoroughly with ice-cold PBS to remove extracellular compound.
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) and collect the lysate.
-
-
Protein Quantification:
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Determine the protein concentration of each cell lysate sample using a standard protein assay (e.g., BCA assay) for normalization.
-
-
Sample Preparation for LC-MS/MS:
-
Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard to the cell lysate.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometric parameters (e.g., precursor and product ions, collision energy).
-
Generate a standard curve using known concentrations of this compound to quantify the amount of compound in the cell lysates.
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Mandatory Visualizations
Caption: Rho/MRTF/SRF signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing the delivery of this compound.
Caption: Logical troubleshooting workflow for this compound in cellular assays.
Best practices for storing and handling CCG-232964.
Welcome to the technical support center for CCG-232964, a potent, orally active inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway. This guide is intended for researchers, scientists, and drug development professionals to ensure the proper storage, handling, and effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Rho/MRTF/SRF signaling pathway. This pathway is a key regulator of gene transcription involved in cellular processes such as cytoskeletal dynamics, cell proliferation, and fibrosis. This compound suppresses the expression of genes regulated by this pathway, such as Connective Tissue Growth Factor (CTGF).[1]
Q2: What is the recommended storage condition for solid this compound?
A2: Solid (powder) this compound should be stored at -20°C.[1]
Q3: How should I prepare a stock solution of this compound?
Q4: How should I store the stock solution of this compound?
A4: Aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles. While specific stability data is not available, storing at -80°C is generally preferred for long-term storage of small molecule inhibitor stock solutions.
Q5: What is the recommended final concentration of DMSO in my cell culture experiments?
A5: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | 1. Solvent has absorbed moisture. 2. Storage temperature is too high. 3. Concentration is too high. | 1. Use fresh, anhydrous DMSO. 2. Ensure stock solutions are stored at -20°C or -80°C. 3. Try preparing a lower concentration stock solution. |
| Precipitation upon dilution into aqueous buffer/media | 1. Compound has low aqueous solubility. 2. Final concentration is too high. | 1. Increase the percentage of organic co-solvent if your experiment allows, but be mindful of its effects on cells. 2. Lower the final working concentration of this compound. 3. Prepare the working solution by adding the stock solution to the aqueous buffer/media with vigorous vortexing. |
| Inconsistent or no effect in experiments | 1. Incorrect dosage. 2. Compound degradation. 3. Cell line is not responsive to Rho/MRTF/SRF inhibition. | 1. Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. 2. Prepare a fresh stock solution from solid compound. Avoid repeated freeze-thaw cycles of stock solutions. 3. Confirm that the target pathway is active and relevant in your experimental model. |
| Cell toxicity observed | 1. Compound concentration is too high. 2. DMSO concentration is too high. 3. Contamination of stock solution. | 1. Reduce the concentration of this compound. 2. Ensure the final DMSO concentration is below 0.5% and include a vehicle control. 3. Prepare a fresh, sterile-filtered stock solution. |
Experimental Protocols
General Workflow for a Cell-Based Assay
Figure 1. General experimental workflow for using this compound.
Signaling Pathway of this compound Inhibition
Figure 2. Simplified signaling pathway showing the inhibitory action of this compound.
Safety and Handling
For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer. General safety precautions include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and safety glasses when handling the compound.
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Ventilation: Handle in a well-ventilated area.
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Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately with plenty of water.
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Disposal: Dispose of waste in accordance with local regulations.
Disclaimer: This information is intended for research use only. Please consult the product-specific documentation and relevant literature for your specific application.
References
Validation & Comparative
A Comparative Guide to Rho Pathway Inhibitors: CCG-232964 versus Y-27632
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Rho Pathway Inhibitors.
The Rho signaling pathway is a critical regulator of numerous cellular processes, including cell shape, motility, and gene expression. Its dysregulation is implicated in a variety of diseases, making it a key target for therapeutic intervention. This guide provides a detailed comparison of two widely used inhibitors that target this pathway at different points: CCG-232964, an inhibitor of the downstream transcriptional co-activator MRTF, and Y-27632, a direct inhibitor of the Rho-associated coiled-coil containing protein kinases (ROCK).
Executive Summary
Y-27632 is a well-established, potent, and selective inhibitor of ROCK1 and ROCK2, acting by competing with ATP for the kinase domain. It is widely used to study the immediate effects of ROCK inhibition on the actin cytoskeleton and cell contractility. This compound and its analogs represent a newer class of inhibitors that act further downstream in the Rho pathway. Instead of inhibiting ROCK directly, they prevent the nuclear translocation and activity of the Myocardin-Related Transcription Factor (MRTF), a key co-factor for the Serum Response Factor (SRF). This mode of action specifically targets Rho-mediated gene transcription, offering a more nuanced tool to dissect the transcriptional outputs of the Rho pathway.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key characteristics and quantitative data for this compound and Y-27632, based on available experimental evidence.
Table 1: General Properties and Mechanism of Action
| Feature | This compound | Y-27632 |
| Target | Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) mediated transcription | Rho-associated coiled-coil containing protein kinase 1 (ROCK1) and 2 (ROCK2) |
| Mechanism of Action | Inhibits the nuclear translocation and/or activity of MRTF-A, preventing it from acting as a co-factor for SRF-mediated gene transcription. Acts downstream of ROCK and actin polymerization. | ATP-competitive inhibitor of the ROCK kinase domain, preventing phosphorylation of downstream substrates. |
| Key Downstream Effect | Inhibition of SRF-responsive gene expression (e.g., CTGF, α-SMA). | Inhibition of myosin light chain phosphorylation, leading to reduced stress fiber formation and cell contractility. |
| Primary Application | Studying the role of Rho-mediated gene transcription in cellular processes like fibrosis and cancer metastasis. | Investigating the role of ROCK in actin dynamics, cell adhesion, migration, and apoptosis. |
Table 2: Potency and Specificity
| Inhibitor | Assay Type | Target/Pathway | Value | Reference |
| This compound Analog (CCG-232601) | SRE Luciferase Reporter Assay | Rho/MRTF/SRF Pathway | IC50: 0.55 µM | [1] |
| This compound Analog (CCG-203971) | SRE Luciferase Reporter Assay | Rho/MRTF/SRF Pathway | IC50: 0.64 µM | [1] |
| Y-27632 | Kinase Assay | ROCK1 | Ki: 220 nM | |
| Y-27632 | Kinase Assay | ROCK2 | Ki: 300 nM | |
| Y-27632 | Kinase Assay | ROCK2 | IC50: 800 nM | [2] |
Note: Data for this compound potency is based on its close structural and functional analogs, CCG-232601 and CCG-203971, as specific data for this compound was not available in the reviewed literature.
Mandatory Visualization
Signaling Pathway Diagram
References
Unraveling the Differential Effects of CCG-232964 and Latrunculin A on the Actin Cytoskeleton: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The actin cytoskeleton, a dynamic and intricate network of protein filaments, is pivotal in a multitude of cellular processes, including cell motility, morphogenesis, and intracellular transport. Its dysregulation is implicated in various pathologies, making it a prime target for therapeutic intervention. This guide provides an objective comparison of two compounds that modulate the actin cytoskeleton through distinct mechanisms: CCG-232964 and Latrunculin A. By examining their modes of action, presenting supporting experimental data, and detailing relevant protocols, this document aims to equip researchers with the knowledge to select the appropriate tool for their specific scientific inquiries.
Executive Summary
Latrunculin A is a well-characterized marine toxin that directly interacts with the core building blocks of the actin cytoskeleton. It functions by sequestering globular actin (G-actin) monomers , thereby preventing their incorporation into filamentous actin (F-actin) polymers. This leads to a net depolymerization of F-actin and a subsequent disruption of the actin cytoskeleton.
This compound , in contrast, exerts its effects on the actin cytoskeleton indirectly. It is a potent small molecule inhibitor of the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway . This pathway acts as a cellular sensor for G-actin levels. When F-actin polymerization is high (and G-actin levels are low), MRTF-A translocates to the nucleus, where it co-activates SRF to drive the transcription of numerous genes, including many that encode for cytoskeletal proteins. By inhibiting this pathway, this compound effectively uncouples actin dynamics from downstream gene expression, thereby modulating the cellular phenotype without directly binding to actin.
While both compounds ultimately impact actin-dependent cellular processes, their divergent mechanisms offer distinct advantages for specific research applications. Latrunculin A provides a means for acute and direct disruption of the actin cytoskeleton, whereas this compound allows for the investigation of the transcriptional consequences of altered actin signaling.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and Latrunculin A lies in their molecular targets.
Latrunculin A: The Direct Actin Binder
Latrunculin A, isolated from the Red Sea sponge Latrunculia magnifica, binds to G-actin monomers in a 1:1 stoichiometric ratio[1]. This binding event physically obstructs the monomer's ability to polymerize into F-actin filaments[1]. The continuous action of actin depolymerizing factors, coupled with the inhibition of new polymerization, results in a rapid and profound disassembly of the existing F-actin network[2]. This direct sequestration of G-actin is the primary mechanism by which Latrunculin A exerts its effects on the actin cytoskeleton.
References
Cross-Validation of CCG-232964's Effects Using siRNA Knockdowns of MRTF or SRF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methods for inhibiting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway: the small molecule inhibitor CCG-232964 and siRNA-mediated knockdown of MRTF or SRF. Understanding the parallels and distinctions between these approaches is crucial for validating experimental findings and advancing drug development efforts targeting this pathway, which is implicated in fibrosis, cancer metastasis, and other proliferative diseases.
Introduction to the Rho/MRTF/SRF Pathway and its Inhibition
The Rho/MRTF/SRF signaling cascade is a critical regulator of gene expression, particularly for genes involved in cytoskeletal dynamics, cell adhesion, and motility. In response to upstream signals, such as those from Rho GTPases, MRTF-A and MRTF-B translocate to the nucleus, where they act as co-activators for SRF, driving the transcription of target genes.
This compound is an orally active small molecule inhibitor of the Rho/MRTF/SRF pathway.[1] It and its analogs, such as CCG-1423 and CCG-203971, have been shown to disrupt MRTF/SRF-mediated gene transcription. While the precise molecular target has been a subject of investigation, recent evidence suggests that this class of compounds may bind to Pirin, a nuclear protein that can modulate MRTF-dependent transcription.[2]
siRNA knockdown offers a genetic approach to inhibit the pathway by specifically degrading the mRNA of either MRTF-A, MRTF-B, or SRF, thereby preventing their protein expression. This method provides a high degree of target specificity and is often used to validate the on-target effects of small molecule inhibitors.
Comparative Data: CCG Inhibitors vs. siRNA Knockdown
The following tables summarize quantitative data from studies investigating the effects of CCG compounds and siRNA-mediated knockdown on key cellular processes regulated by the MRTF/SRF pathway. Note: Data for CCG-1423, a close structural and functional analog of this compound, is included where direct data for this compound is not available.
Table 1: Comparison of Effects on Angiogenesis (Endothelial Cell Cord Formation)
| Treatment | Target | Assay | Result | Reference |
| CCG-1423 (5 µM) | MRTF/SRF Pathway | HmVEC Cord Formation | ~80% reduction in total cord length | [3] |
| MKL1 (MRTF-A) siRNA | MKL1 (MRTF-A) | HmVEC Cord Formation | Significant inhibition of cord formation | [3] |
| SRF siRNA | SRF | HmVEC Cord Formation | Significant inhibition of cord formation | [3] |
Table 2: Comparison of Effects on Gene Expression
| Treatment | Target | Cell Line | Target Gene | Result | Reference |
| CCG-222740 (analog) | MRTF/SRF Pathway | Human Conjunctival Fibroblasts | ACTA2 (α-SMA) | ~75% inhibition at 10 µM | [4] |
| CCG-222740 (analog) | MRTF/SRF Pathway | Human Conjunctival Fibroblasts | CTGF | ~60% inhibition at 10 µM | [4] |
| CTGF siRNA | CTGF | Human Dermal Fibroblasts | Type I Procollagen | Reduced expression | [5] |
| ACTA2 siRNA | ACTA2 | Normal Human Lung Fibroblasts | α-SMA protein | Reduced expression | [6] |
Table 3: Comparison of Effects on Cell Proliferation and Viability
| Treatment | Target | Cell Line | Assay | Result (IC50) | Reference |
| CCG-1423 | MRTF/SRF Pathway | LNCaP (Prostate Cancer) | Cell Viability (MTT) | 13.4 ± 2.5 µM | [7] |
| CCG-257081 (analog) | MRTF/SRF Pathway | LNCaP (Prostate Cancer) | Cell Viability (MTT) | 7.2 ± 1.1 µM | [7] |
| SRF Knockdown | SRF | Prostate Cancer Cells | Cell Viability | Reduced viability | [7] |
Experimental Protocols
Protocol 1: Inhibition of MRTF/SRF Pathway with this compound
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Cell Culture: Plate cells at a desired density in a multi-well plate and allow them to adhere overnight. The cell type and seeding density will depend on the specific assay being performed.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and assay. Concentrations typically range from 1 µM to 30 µM.[2]
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Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the endpoint being measured (e.g., 24-48 hours for gene expression analysis, shorter or longer for migration or proliferation assays).
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Analysis: Following incubation, lyse the cells for protein or RNA analysis, or perform the desired functional assay (e.g., wound healing, transwell migration, etc.).
Protocol 2: siRNA-Mediated Knockdown of MRTF-A, MRTF-B, or SRF
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siRNA Selection: Obtain validated siRNA duplexes targeting human MRTF-A (MKL1), MRTF-B (MKL2), and SRF. A non-targeting scrambled siRNA should be used as a negative control. Pools of multiple siRNAs targeting the same gene can improve knockdown efficiency.
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.
-
Transfection Complex Formation:
-
Dilute the siRNA duplex (e.g., to a final concentration of 50-100 nM) in serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes dropwise to the cells.
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Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically for each target and cell line.
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Validation of Knockdown: After incubation, harvest the cells to validate the knockdown efficiency at both the mRNA (by qRT-PCR) and protein (by Western blot) levels.
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Functional Assay: Once knockdown is confirmed, the cells can be used for downstream functional assays to assess the phenotypic consequences of target gene silencing.
Visualizing the Pathway and Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Pirin as a Molecular Target of the CCG-1423/CCG-203971 Series of Antifibrotic and Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Intervention of MKL/SRF signaling by CCG-1423 impedes Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. REDUCED EXPRESSION OF CONNECTIVE TISSUE GROWTH FACTOR (CTGF/CCN2), MEDIATES COLLAGEN LOSS IN CHRONOLOGICALLY-AGED HUMAN SKIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SRF inhibitors reduce prostate cancer cell proliferation through cell cycle arrest in an isogenic model of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking the Anti-Fibrotic Efficacy of CCG-232964 Against Known Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anti-fibrotic compound CCG-232964 against the established standards of care for idiopathic pulmonary fibrosis (IPF), Pirfenidone (B1678446) and Nintedanib. The information is compiled from preclinical data to offer an objective overview of their respective mechanisms of action and anti-fibrotic potential.
Executive Summary
Fibrosis, a pathological process characterized by excessive deposition of extracellular matrix (ECM), leads to organ scarring and dysfunction. Current therapeutic strategies for IPF primarily involve Pirfenidone and Nintedanib, which slow disease progression but do not offer a cure. This compound represents a novel approach by targeting the Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF) signaling pathway, a key regulator of fibroblast activation and fibrosis. While direct head-to-head clinical comparisons are unavailable, this guide synthesizes preclinical data to benchmark the efficacy of these three compounds.
Mechanisms of Action
The anti-fibrotic effects of this compound, Pirfenidone, and Nintedanib are mediated through distinct signaling pathways.
-
This compound: This compound is an inhibitor of the Rho/MRTF/SRF signaling pathway.[1] This pathway is a critical downstream effector of profibrotic stimuli, including Transforming Growth Factor-beta (TGF-β). By inhibiting this pathway, this compound is expected to suppress the expression of fibrotic genes, such as those encoding for collagen and other ECM components.
-
Pirfenidone: The precise mechanism of action for Pirfenidone is not fully elucidated, but it is known to have pleiotropic effects, including anti-fibrotic, anti-inflammatory, and antioxidant properties. A primary mechanism is the inhibition of TGF-β1 signaling, a potent pro-fibrotic cytokine.[2][3] Pirfenidone has been shown to reduce fibroblast proliferation, decrease the production of fibrogenic mediators, and inhibit collagen synthesis.
-
Nintedanib: This small molecule is a multiple tyrosine kinase inhibitor that targets the receptors for Vascular Endothelial Growth Factor (VEGFR), Fibroblast Growth Factor (FGFR), and Platelet-Derived Growth Factor (PDGFR).[3] These growth factors are implicated in the proliferation, migration, and activation of fibroblasts. By inhibiting these signaling pathways, Nintedanib effectively attenuates the fibrotic process. It has also been shown to inhibit downstream signaling of the TGF-β receptor.
Signaling Pathway Diagrams
Figure 1: Pirfenidone's inhibitory action on the TGF-β signaling pathway.
Figure 2: Nintedanib's inhibition of multiple tyrosine kinase receptors.
Figure 3: this compound's inhibition of the Rho/MRTF/SRF signaling pathway.
Preclinical Efficacy: A Comparative Overview
Direct comparative studies of this compound with Pirfenidone and Nintedanib are limited. The following tables summarize available preclinical data for each compound in relevant in vitro and in vivo models of fibrosis.
In Vitro Efficacy
| Compound | Assay | Cell Type | Key Findings | Reference |
| This compound | LPA-induced CTGF gene expression | Not Specified | Inhibits LPA-induced CTGF gene expression | [1] |
| Pirfenidone | TGF-β1-induced fibroblast differentiation | Human Lung Fibroblasts | Inhibits fibroblast proliferation and differentiation into myofibroblasts | [3] |
| Nintedanib | TGF-β1-induced fibroblast differentiation | IPF Patient-derived Fibroblasts | Inhibits fibroblast proliferation and ECM deposition | [4] |
In Vivo Efficacy
| Compound | Animal Model | Key Findings | Reference |
| This compound | Not specified in readily available literature | Orally active inhibitor of Rho/MRTF/SRF pathway | [1] |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis (mouse) | Reduces lung fibrosis, inflammation, and levels of pro-fibrotic cytokines | [5] |
| Nintedanib | Bleomycin-induced pulmonary fibrosis (mouse) | Attenuates lung fibrosis and inflammation | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This model is widely used to screen and validate anti-fibrotic compounds.
Figure 4: General workflow for the bleomycin-induced pulmonary fibrosis model.
Protocol:
-
Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used.
-
Bleomycin Administration: A single intratracheal instillation of bleomycin (1.5-3.0 U/kg) is administered to induce lung injury and subsequent fibrosis.
-
Treatment:
-
Prophylactic regimen: Treatment with the test compound (e.g., this compound, Pirfenidone, or Nintedanib) is initiated shortly after bleomycin administration (e.g., day 1).
-
Therapeutic regimen: Treatment is initiated after the establishment of fibrosis (e.g., day 7 or 14).
-
-
Endpoint Analysis: Animals are typically sacrificed at day 21 or 28 post-bleomycin instillation.
-
Assessment of Fibrosis:
-
Histology: Lungs are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome to visualize collagen deposition. Fibrosis is often quantified using the Ashcroft scoring system.
-
Collagen Content: The total lung collagen content is quantified using a hydroxyproline (B1673980) assay.
-
Gene and Protein Expression: The expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen type I (Col1a1), and fibronectin can be assessed by quantitative PCR (qPCR) and Western blotting.
-
In Vitro Assay: TGF-β-Induced Fibroblast-to-Myofibroblast Differentiation
This assay is a fundamental in vitro model to assess the direct anti-fibrotic effects of compounds on fibroblasts.
Protocol:
-
Cell Culture: Primary human lung fibroblasts (HLFs) or fibroblast cell lines (e.g., NIH-3T3) are cultured in appropriate media.
-
Induction of Differentiation: Cells are serum-starved for 24 hours and then stimulated with recombinant human TGF-β1 (e.g., 5 ng/mL) for 48-72 hours to induce differentiation into myofibroblasts.
-
Treatment: Test compounds (this compound, Pirfenidone, or Nintedanib) are added to the culture medium at various concentrations, typically 1 hour before TGF-β1 stimulation.
-
Endpoint Analysis:
-
α-SMA Expression: The expression of α-SMA, a marker of myofibroblast differentiation, is assessed by immunofluorescence staining, Western blotting, or qPCR.
-
Collagen Production: The amount of soluble collagen secreted into the culture medium can be quantified using the Sircol Soluble Collagen Assay. Total collagen can be measured from cell lysates using a hydroxyproline assay.
-
Gene Expression: The expression of other fibrotic genes, such as COL1A1 and FN1, is measured by qPCR.
-
Collagen Quantification: Hydroxyproline Assay
This is a standard biochemical method to quantify total collagen content in tissues and cell lysates.
Protocol:
-
Sample Preparation: Lung tissue homogenates or cell lysates are hydrolyzed in 6N HCl at 110-120°C for 3-24 hours to break down proteins into their constituent amino acids.
-
Oxidation: The hydrolyzed samples are incubated with Chloramine-T to oxidize hydroxyproline.
-
Color Development: Ehrlich's reagent (p-dimethylaminobenzaldehyde) is added, which reacts with the oxidized hydroxyproline to produce a chromophore.
-
Quantification: The absorbance of the colored product is measured at approximately 560 nm using a spectrophotometer.
-
Calculation: The hydroxyproline concentration is determined by comparison to a standard curve of known hydroxyproline concentrations. The collagen content is then estimated based on the assumption that hydroxyproline constitutes approximately 13.5% of the total weight of collagen.
Conclusion
This compound presents a targeted approach to anti-fibrotic therapy by inhibiting the Rho/MRTF/SRF pathway. While preclinical data is still emerging, its distinct mechanism of action suggests it may offer a valuable alternative or complementary strategy to the current standards of care, Pirfenidone and Nintedanib. Further head-to-head preclinical studies are warranted to directly compare the efficacy and safety profiles of these compounds and to elucidate the full therapeutic potential of this compound in fibrotic diseases. The experimental protocols and diagrams provided in this guide serve as a resource for researchers to design and execute such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of the antifibrotic effects of the pan-histone deacetylase-inhibitor panobinostat versus the IPF-drug pirfenidone in fibroblasts from patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of two antifibrotic treatments for lung fibrosis in post-COVID-19 syndrome: A randomized, prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling CCG-232964
For Immediate Use by Laboratory Professionals
This document provides critical safety and logistical information for the handling of CCG-232964, a Rho/MRTF/SRF inhibitor. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper experimental conduct. Due to the limited availability of comprehensive hazard data for this compound, a cautious approach is mandated, treating the compound as potentially hazardous.
Summary of Key Data
A compilation of available physical and chemical properties for this compound is presented below for quick reference.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2349373-70-0 |
| Molecular Formula | C₁₅H₁₅ClN₂O₃S |
| Storage Temperature | -20°C |
| GHS Classification | No data available |
| Hazard Statements | No data available |
| Signal Word | No data available |
Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, the following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
-
Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber) at all times.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat or other suitable protective clothing must be worn. Ensure that skin is not exposed.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.
Operational and Disposal Plans
Strict adherence to the following procedures is essential for the safe handling and disposal of this compound.
Handling Procedures:
-
Preparation: Work in a designated and well-ventilated area, such as a chemical fume hood. Ensure all necessary PPE is worn correctly before handling the compound.
-
Weighing and Aliquoting: If working with a solid form, handle carefully to avoid creating dust. Use non-sparking tools.
-
Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
General Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.
Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Keep apart from foodstuff containers or incompatible materials.[1] The recommended storage temperature is -20°C.
Disposal Plan:
-
Waste Collection: Collect all waste material containing this compound in a suitable, clearly labeled, and closed container.
-
Disposal: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations. Discharge into the environment must be avoided.[1]
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
-
Spill:
-
Evacuate personnel to a safe area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Collect the spilled material using spark-proof tools and explosion-proof equipment and place it in a suitable, closed container for disposal.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the procedural flow for handling a chemical spill of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
